1-(1-Methyl-1H-indol-4-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylindol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8(12)9-4-3-5-11-10(9)6-7-13(11)2/h3-8H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZHSANVDVJVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C=CN(C2=CC=C1)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural and Pharmacodynamic Divergence: Tryptamine vs. 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine
This technical guide provides a rigorous comparative analysis between the classical serotonergic scaffold Tryptamine and the specific structural isomer 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine .
This analysis treats the target molecule strictly according to its IUPAC designation: a chiral, benzylic amine attached at the indole 4-position, with an N-methylated indole core.
Executive Summary
This guide delineates the physicochemical and pharmacological distinctions between the endogenous neurotransmitter scaffold Tryptamine and the synthetic isomer 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine (referred to herein as 4-MIEA ).
While Tryptamine serves as the flexible, achiral "master key" for serotonergic signaling, 4-MIEA represents a rigidified, lipophilic, and chiral probe. The shift of the side chain from C3 to C4, combined with the contraction of the amine linker (benzylic vs. homobenzylic), fundamentally alters the ligand's vector into the orthosteric binding pocket of 5-HT receptors.
Part 1: Molecular Architecture & Physicochemical Profile
The core distinction lies in the topology of the side chain and the electronic distribution of the indole ring.
Comparative Data Table
| Feature | Tryptamine | 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine (4-MIEA) |
| IUPAC Name | 2-(1H-indol-3-yl)ethan-1-amine | 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine |
| Core Scaffold | Indole (unsubstituted N1) | N-Methylindole (blocked N1) |
| Side Chain Position | C3 (Electron-rich) | C4 (Electron-neutral/Sterically crowded) |
| Amine Type | Primary, Homobenzylic (Flexible) | Primary, Benzylic (Chiral, |
| Chirality | Achiral | Chiral ( |
| Linker Length | 2 Carbons (Ethyl) | 1 Carbon (Ethyl, branched at C1) |
| LogP (Predicted) | ~1.6 | ~2.5 (Higher Lipophilicity) |
| pKa (Amine) | ~9.7 | ~9.0 (Lower due to benzylic resonance) |
| Metabolic Liability | MAO-A (Rapid oxidation) | MAO-A (Resistant due to |
Structural Analysis[1][2]
-
The C3 vs. C4 Shift: Tryptamine's C3 attachment places the amine in an optimal position to interact with Asp3.32 in 5-HT receptors. Moving the attachment to C4 forces the side chain into the "hydrophobic cleft" usually occupied by substituents like 4-HO or 4-PO (psilocybin).
-
Benzylic vs. Homobenzylic: Tryptamine has a flexible ethyl spacer. 4-MIEA has the amine directly on the benzylic carbon (C1 of the ethyl chain). This restricts conformational freedom and lowers the pKa of the amine due to the electron-withdrawing effect of the aromatic ring, potentially reducing ionic bonding strength with receptor aspartate residues.
-
N-Methylation: The N-methyl group on the indole ring of 4-MIEA removes the H-bond donor capability of the indole NH, which is often critical for receptor anchoring (e.g., at 5-HT1A). However, it significantly increases blood-brain barrier (BBB) permeability.
Part 2: Synthetic Methodologies
While Tryptamine is biologically synthesized via the decarboxylation of tryptophan, 4-MIEA requires a semi-synthetic approach targeting the C4 position. The most robust route involves the reductive amination of a 4-acetylindole precursor.
Pathway Visualization (DOT)
Figure 1: Synthetic route from halogenated indole precursor to the target benzylic amine via Stille coupling and Reductive Amination.[1][2]
Detailed Protocol: Reductive Amination of 1-Methyl-4-acetylindole
Objective: Synthesize 4-MIEA from 1-(1-methyl-1H-indol-4-yl)ethan-1-one.
Reagents:
-
Precursor: 1-(1-methyl-1H-indol-4-yl)ethan-1-one (1.0 eq)
-
Ammonium Acetate (
) (10.0 eq) -
Sodium Cyanoborohydride (
) (1.5 eq) -
Solvent: Anhydrous Methanol (
) -
Molecular Sieves (3Å, activated)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve the ketone precursor in anhydrous MeOH (0.1 M concentration). Add activated molecular sieves to scavenge water.
-
Amine Source: Add Ammonium Acetate (10 eq) in one portion. The excess ammonia drives the equilibrium toward the imine. Stir at room temperature for 2 hours.
-
Reduction: Cool the reaction mixture to 0°C. Carefully add
(1.5 eq). Note: is preferred over because it selectively reduces the protonated imine at pH 6-7 without reducing the ketone. -
Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours. Monitor via TLC (DCM:MeOH:NH4OH 90:9:1).
-
Quench & Workup: Quench with 1M HCl (carefully, in a fume hood due to HCN risk) to decompose excess hydride. Basify to pH >12 with NaOH. Extract with DCM (3x).
-
Purification: Dry organic layers over
, concentrate, and purify via flash column chromatography (Amine-functionalized silica or standard silica with 1% ).
Part 3: Pharmacological Implications (SAR)
The structural deviation of 4-MIEA from Tryptamine suggests a specific pharmacological profile, likely characterized by lower intrinsic efficacy but higher metabolic stability .
Signal Transduction Logic
Figure 2: Structure-Activity Relationship (SAR) comparison highlighting the trade-off between receptor affinity and metabolic stability.
Critical SAR Analysis
-
The Distance Constraint: The distance from the indole centroid to the basic nitrogen is a critical pharmacophore parameter (typically 5.1–5.9 Å for 5-HT2A agonists). In 4-MIEA, the amine is on the benzylic carbon (C1 of the side chain). This shortens the vector significantly. Expectation: Reduced affinity for 5-HT2A compared to tryptamine unless the C4-position allows for a unique binding pose.
-
Chirality & Potency: 4-MIEA possesses a chiral center at the
-carbon. In similar phenethylamine psychedelics (e.g., Amphetamine vs. Phenethylamine), the -methyl group confers MAO resistance. The (S)-isomer is typically more potent in amphetamines, but in indole-based systems, this must be empirically determined via binding assays. -
Metabolic Stability: The
-substitution in 4-MIEA sterically hinders Monoamine Oxidase (MAO) from accessing the amine, likely extending the half-life significantly compared to Tryptamine.
Part 4: Experimental Validation Protocols
To validate the identity and activity of 4-MIEA, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding Assay (5-HT2A)
Purpose: Determine the affinity (
-
Membrane Preparation: HEK293 cells stably expressing human 5-HT2A receptors.
-
Radioligand:
-Ketanserin (Antagonist mode) or -DOI (Agonist mode). Use -DOI to detect agonist-affinity states. -
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 0.1 mM EDTA, pH 7.4. -
Incubation:
-
Mix membrane prep (20 µg protein) + Radioligand (1 nM) + Competitor (4-MIEA) at varying concentrations (
to M). -
Incubate at 37°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.-
Control: Run Tryptamine and LSD as reference standards.
-
Protocol B: Structural Verification (NMR)
Trustworthiness Check: Benzylic amines are prone to elimination to form enamines or indoles with exocyclic double bonds. Verify structure immediately after synthesis.
-
1H NMR (CDCl3, 400 MHz):
-
Look for the Quartet at ~4.5 ppm (Benzylic CH-N).
-
Look for the Doublet at ~1.5 ppm (Methyl group of the ethyl chain).
-
Verify the Singlet at ~3.7 ppm (N-Methyl indole).
-
Absence of Olefinic Protons: Ensure no signals appear at 6.0-6.5 ppm which would indicate elimination to the vinyl-indole.
-
References
-
Indole Derivatives in Drug Discovery
-
Reductive Amination Methodology
-
Serotonin Receptor Binding Profiles
-
Chemical Structure Data (Tryptamine Analogues)
Sources
- 1. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JRT (drug) - Wikipedia [en.wikipedia.org]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
The Strategic Manipulation of the Indole Nucleus at the C4-Position: A Technical Guide for Medicinal Chemists
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, lauded for its prevalence in natural products and its remarkable versatility as a pharmacophore.[1] While substitutions at various positions on the indole ring have yielded a multitude of clinically significant compounds, the C4-position offers a unique vector for modulating biological activity, influencing both steric and electronic properties that govern ligand-receptor interactions. This guide provides an in-depth exploration of 4-substituted indole amine derivatives, offering a technical narrative for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into the nuanced structure-activity relationships, and illuminate the therapeutic potential of this fascinating class of molecules, with a particular focus on their interactions with serotonergic systems and their emerging roles in oncology and anti-inflammatory applications.
The Indole Core: A Privileged Scaffold in Drug Discovery
The indole ring system, an bicyclic aromatic heterocycle, is a recurring motif in a vast number of bioactive natural products and synthetic drugs.[1] Its unique electronic distribution and the hydrogen-bonding capability of the indole nitrogen contribute to its ability to interact with a wide range of biological targets.[1] The strategic functionalization of the indole nucleus is a cornerstone of modern drug design, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The Significance of the C4-Position
Substitution at the C4-position of the indole ring introduces functionality in close proximity to the pyrrole nitrogen, a region that is often critical for receptor recognition. This allows for the exploration of a distinct chemical space compared to the more commonly substituted C3, C5, or N1 positions. Modifications at C4 can profoundly impact the conformation of the ethylamine side chain, a key determinant of activity for many indole amine derivatives, particularly those targeting G-protein coupled receptors (GPCRs) like the serotonin receptors.
Synthetic Strategies for Accessing 4-Substituted Indole Amines
The synthesis of 4-substituted indole amine derivatives requires careful planning to achieve the desired substitution pattern. Several classical and modern synthetic methodologies can be employed and adapted.
The Fischer Indole Synthesis: A Workhorse for Indole Core Formation
The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[2] This century-old reaction remains a mainstay in both academic and industrial settings for the preparation of a wide array of indole derivatives.[3]
Generalized Experimental Protocol for Fischer Indole Synthesis:
-
Hydrazone Formation:
-
To a solution of the appropriately substituted 4-halophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the desired aldehyde or ketone (1.1 eq).
-
Heat the mixture to reflux for 1-4 hours to drive the condensation reaction to completion, forming the corresponding phenylhydrazone.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the phenylhydrazone product by filtration or extraction.
-
-
Cyclization:
-
Suspend the isolated phenylhydrazone in a high-boiling point solvent (e.g., diethylene glycol, Dowtherm A) or with a solid-supported acid catalyst.
-
Add a suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).[2]
-
Heat the mixture to a high temperature (typically 150-250 °C) to induce the[4][4]-sigmatropic rearrangement and subsequent cyclization.[2]
-
The reaction progress can be monitored by TLC or GC-MS.
-
After cooling, the reaction mixture is worked up by pouring it into water or an ice-water mixture, followed by extraction with an organic solvent.
-
The crude indole product is then purified by column chromatography or recrystallization.
-
Causality Behind Experimental Choices: The choice of acid catalyst and solvent is critical and depends on the reactivity of the substrates. Lewis acids like zinc chloride are effective, but protic acids and polyphosphoric acid are also commonly used.[2] The high temperatures are necessary to overcome the activation energy of the[4][4]-sigmatropic rearrangement.
Diagram of the Fischer Indole Synthesis Workflow:
Caption: A generalized workflow for the Fischer Indole Synthesis.
The Mannich Reaction: Introducing the Amine Side Chain
The Mannich reaction is a powerful tool for the aminomethylation of acidic C-H bonds, and it is particularly well-suited for introducing the ethylamine side chain at the C3 position of the indole nucleus.[5]
Generalized Experimental Protocol for the Mannich Reaction:
-
Reagent Preparation:
-
In a suitable reaction vessel, combine the 4-substituted indole (1.0 eq) with a secondary amine (e.g., dimethylamine, diethylamine; 1.2 eq) and formaldehyde (1.2 eq) in a solvent such as acetic acid or a mixture of ethanol and water.
-
-
Reaction Execution:
-
The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) for several hours to overnight.
-
The progress of the reaction is monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched by the addition of a base (e.g., sodium bicarbonate solution) to neutralize the acid.
-
The product is then extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product, a gramine analog, is purified by column chromatography.
-
-
Conversion to the Tryptamine:
-
The purified gramine analog can be converted to the corresponding tryptamine through a two-step sequence: quaternization with an alkyl halide followed by displacement with a cyanide source (e.g., KCN) and subsequent reduction of the nitrile.
-
Causality Behind Experimental Choices: The Mannich reaction is typically carried out under acidic conditions to generate the electrophilic Eschenmoser's salt in situ, which then reacts with the electron-rich indole nucleus. The choice of the secondary amine determines the N-substituents on the final tryptamine.
Diagram of the Mannich Reaction Workflow:
Caption: A generalized workflow for the Mannich Reaction and subsequent conversion to a tryptamine.
Therapeutic Applications and Structure-Activity Relationships
The therapeutic potential of 4-substituted indole amines is vast, with applications ranging from neuroscience to oncology and anti-inflammatory medicine.
Serotonergic Modulation: The Psychedelic and Antidepressant Landscape
Many 4-substituted tryptamines are potent ligands for serotonin receptors, particularly the 5-HT2A receptor.[6] This interaction is the basis for the psychedelic effects of compounds like psilocin (4-hydroxy-N,N-dimethyltryptamine).[6]
Structure-Activity Relationship (SAR) at Serotonin Receptors:
| Substitution at C4 | N-Alkyl Substituents | Receptor Affinity (5-HT2A) | Functional Activity | Therapeutic Indication |
| -OH | -CH3, -CH3 (Psilocin) | High | Agonist | Psychedelic, Antidepressant (under investigation) |
| -OAc | -CH3, -CH3 (Psilacetin) | Moderate (prodrug) | Agonist (after deacetylation) | Psychedelic, Antidepressant (under investigation) |
| -OCH3 | -CH3, -CH3 | Moderate | Agonist | Research Chemical |
| -F | -CH3, -CH3 | Moderate | Agonist | Research Chemical |
| -Cl | -CH3, -CH3 | Low to Moderate | Agonist | Research Chemical |
| -Br | -CH3, -CH3 | Low | Agonist | Research Chemical |
Causality Behind SAR: The 4-hydroxy group of psilocin is a key pharmacophoric feature, likely participating in a hydrogen bond with a serine residue in the 5-HT2A receptor binding pocket. Esterification of this hydroxyl group, as in psilacetin (4-AcO-DMT), often creates a prodrug that is more stable and can be hydrolyzed in vivo to the active 4-hydroxy metabolite.[6] Halogenation at the C4 position generally reduces affinity, suggesting that a hydrogen bond donor is preferred. The nature of the N-alkyl substituents also significantly influences potency and selectivity, with smaller alkyl groups often being optimal.
Simplified Serotonin Receptor Signaling Pathway:
Caption: Simplified signaling pathway of a 5-HT2A receptor agonist.
Emerging Applications in Oncology
Recent research has highlighted the potential of 4-substituted indole derivatives as anticancer agents.[7][8] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation.
Cytotoxicity of 4-Substituted Indole Derivatives against Cancer Cell Lines:
| Compound Class | Substitution at C4 | Representative IC50 (µM) | Cancer Cell Line | Proposed Mechanism of Action |
| Indole-2-arylaminopyrimidines | Amino substituents | 10-50 | Lung (A549) | Anti-inflammatory, potential antiproliferative |
| 6,7-annulated-4-substituted indoles | Various aryl and heteroaryl groups | 1-20 | Leukemia (L1210) | Inhibition of cell proliferation, induction of apoptosis |
| 4-(3'-indolyl)oxazoles | Oxazole ring | 5-15 | Various cancer cell lines | Cytotoxic |
Causality Behind Anticancer Activity: The precise mechanisms by which 4-substituted indoles exert their anticancer effects are often complex and multifactorial. However, the indole nucleus can serve as a scaffold to position functional groups that interact with specific targets within cancer cells. For example, the planarity of the indole ring can facilitate intercalation into DNA or binding to the colchicine-binding site of tubulin.
Anti-inflammatory Potential
The indole scaffold is also a key component of several anti-inflammatory drugs.[4] 4-substituted indole derivatives have been investigated for their ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.[4]
Anti-inflammatory Activity of 4-Substituted Indole Derivatives:
| Compound Class | Substitution at C4 | In vitro Assay | Result |
| 4-Indole-2-arylaminopyrimidine derivatives | Various amino groups | Inhibition of IL-6 and IL-8 production in HBE cells | Significant inhibition at 5 µM |
| Brominated indoles | -Br | Inhibition of NO, TNFα, and PGE2 production in RAW264.7 cells | Potent inhibitory activity |
Causality Behind Anti-inflammatory Effects: The anti-inflammatory properties of these compounds are often attributed to their ability to interfere with the signaling cascades that lead to the production of inflammatory mediators. The substituents at the C4 position can influence the binding of the indole core to the active sites of enzymes like COX-2 or modulate interactions with transcription factors such as NF-κB.
Future Directions and Conclusion
The exploration of 4-substituted indole amine derivatives continues to be a fertile ground for medicinal chemistry research. The development of novel synthetic methodologies that allow for greater diversity at the C4 position will undoubtedly lead to the discovery of new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their successful translation into clinical candidates.
References
-
Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. ([Link])
-
One-step Synthesis of Substituted Tryptamines. ([Link])
-
Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. ([Link])
-
Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. ([Link])
-
Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. ([Link])
-
Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ([Link])
-
Synthesis and structure of 4-hy-droxy- N-iso-propyl-tryptamine (4-HO-NiPT) and its precursors. ([Link])
-
A three-component Fischer indole synthesis. ([Link])
-
An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles. ([Link])
-
QSAR Studies of the Inhibitory Activity of a Series of Substituted Indole and Derivatives Againt Isoprenylcysteine Carboxyl Meth. ([Link])
-
Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. ([Link])
-
Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ([Link])
-
Mannich reactions of activated 4,6-dimethoxyindoles. ([Link])
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. ([Link])
-
Substituted tryptamine - Wikipedia. ([Link])
-
Tryptamine - Wikipedia. ([Link])
-
Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ([Link])
-
Fischer indole synthesis - Wikipedia. ([Link])
-
Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. ([Link])
-
Chemical structures of indole-based molecules employed as anticancer agents. ([Link])
-
Synthesis of New Mannich Bases from Indole Derivatives. ([Link])
-
Synthesis of New Mannich Bases from Indole Derivatives. ([Link])
-
Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. ([Link])
-
Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. ([Link])
-
Quantitative structure–activity relationship - Wikipedia. ([Link])
-
Synthesis of New Mannich Bases from Indole Derivatives - Baghdad Science Journal. ([Link])
-
MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE Kiyoshi Matsumoto*" Takane Uchid. ([Link])
-
Preparation of the 4-Hydroxytryptamine Scaffold via Palladium-Catalyzed Cyclization: A Practical and Versatile Synthesis of Psilocin. ([Link])
-
Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. ([Link])
-
Interactions of tryptamine derivatives with serotonin transporter species variants implicate transmembrane domain I in substrate recognition. ([Link])
-
Bioisosteric Replacements - Cambridge MedChem Consulting. ([Link])
-
Serotonin Receptor Signaling. ([Link])
-
Bioisosteres of Common Functional Groups. ([Link])
-
Quantitative structure-activity relationship (QSAR) analysis of a series of indole analogues as inhibitor for human group V secretory phospholipase A2. ([Link])
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. ([Link])
-
Biomedical Importance of Indoles. ([Link])
-
4-Hydroxytryptamine - Wikipedia. ([Link])
-
A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. ([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
The Indole-4-yl Ethanamine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a vast array of biologically active compounds.[1][2][3] While substitutions at various positions of the indole ring have been extensively explored, the indole-4-yl ethanamine scaffold has emerged as a particularly intriguing and underexplored motif with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning role of novel indole-4-yl ethanamine scaffolds in contemporary drug discovery. We will delve into validated synthetic protocols, explore the critical structure-activity relationships (SAR), and highlight the diverse pharmacological applications of these compounds, offering a roadmap for researchers and drug development professionals seeking to leverage this privileged scaffold in their quest for novel therapeutics.
Introduction: The Untapped Potential of the Indole-4 Position
The indole ring system, a fusion of a benzene and a pyrrole ring, is a fundamental heterocyclic structure found in numerous natural products and pharmaceuticals.[1][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for molecular recognition by biological targets. Historically, much of the focus in indole-based drug discovery has centered on modifications at the C3, C5, and N1 positions, largely due to the inherent reactivity of these sites and the well-established biological roles of tryptamine (indole-3-yl ethanamine) and serotonin (5-hydroxytryptamine).[3]
However, recent investigations have begun to shed light on the distinct pharmacological profiles that can be achieved by functionalizing the C4 position of the indole ring. The indole-4-yl ethanamine scaffold, a structural isomer of the ubiquitous tryptamine, presents a unique vector for substituent placement, allowing for the exploration of novel chemical space and interaction with biological targets in ways that other indole isomers cannot. This guide will illuminate the path for harnessing the latent potential of this promising scaffold.
Synthetic Strategies for Assembling the Indole-4-yl Ethanamine Core
The construction of the indole-4-yl ethanamine scaffold requires a strategic approach, as direct functionalization of the indole C4 position can be challenging. Several synthetic routes have been developed, primarily relying on the use of pre-functionalized indole precursors. Below, we outline two robust and validated synthetic pathways.
Pathway A: Heck Reaction Approach from 4-Bromoindole
This pathway leverages the power of palladium-catalyzed cross-coupling to introduce the ethanamine side chain.
Workflow Diagram: Heck Reaction Pathway
Caption: Synthetic workflow for indole-4-yl ethanamine via the Heck reaction.
Experimental Protocol: Synthesis of Indole-4-yl ethanamine via Heck Reaction
Step 1: N-Protection of 4-Bromoindole
-
To a solution of 4-bromoindole (1.0 eq) in pyridine, add p-toluenesulfonyl chloride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-tosyl-4-bromoindole.[5]
Step 2: Heck Coupling with N-Vinylphthalimide
-
In a sealed tube, combine N-tosyl-4-bromoindole (1.0 eq), N-vinylphthalimide (1.2 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (3.0 eq) in anhydrous acetonitrile.[6][7][8][9]
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C for 16 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-tosyl-4-(2-phthalimidoethenyl)indole.
Step 3: Reduction of the Vinyl Group and Phthalimide
-
Dissolve N-tosyl-4-(2-phthalimidoethenyl)indole (1.0 eq) in a mixture of tetrahydrofuran and methanol.
-
Add palladium on carbon (10 wt. %) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield N-tosyl-N-[2-(1H-indol-4-yl)ethyl]phthalimide.
Step 4: Deprotection to Yield Indole-4-yl ethanamine
-
To a solution of the product from Step 3 in ethanol, add hydrazine monohydrate (10 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Treat the residue with aqueous HCl and filter to remove the phthalhydrazide byproduct.
-
Basify the filtrate with aqueous NaOH and extract with dichloromethane.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford indole-4-yl ethanamine.[10]
Pathway B: Henry Reaction Approach from Indole-4-carboxaldehyde
This pathway utilizes a classic carbon-carbon bond-forming reaction to build the ethanamine side chain.[2][3]
Workflow Diagram: Henry Reaction Pathway
Caption: Synthetic workflow for indole-4-yl ethanamine via the Henry reaction.
Experimental Protocol: Synthesis of Indole-4-yl ethanamine via Henry Reaction
Step 1: Henry Reaction
-
To a solution of indole-4-carboxaldehyde (1.0 eq) in nitromethane, add ammonium acetate (2.0 eq).[4][11][12]
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction to room temperature, during which a precipitate will form.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 4-(2-nitrovinyl)indole.[13][14]
Step 2: Reduction of the Nitrovinyl Group
-
Suspend 4-(2-nitrovinyl)indole (1.0 eq) in a mixture of methanol and dichloromethane.
-
Add sodium borohydride (4.0 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with dichloromethane, dry the combined organic layers over anhydrous Na2SO4, and concentrate to yield 4-(2-nitroethyl)indole.[15][16]
Step 3: Reduction of the Nitro Group
-
To a solution of 4-(2-nitroethyl)indole (1.0 eq) in anhydrous tetrahydrofuran, add lithium aluminum hydride (3.0 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with tetrahydrofuran.
-
Concentrate the filtrate under reduced pressure to afford indole-4-yl ethanamine.[17]
Pharmacological Significance and Structure-Activity Relationships (SAR)
Derivatives of indole-4-yl ethanamine, particularly 4-substituted tryptamines, have garnered significant attention for their potent activity at serotonin receptors, most notably the 5-HT2A receptor.[5][18][19] This interaction is the basis for the psychedelic effects of compounds like psilocin (4-hydroxy-N,N-dimethyltryptamine).[11]
Signaling Pathway Diagram: 5-HT2A Receptor Activation
Caption: Gq-coupled signaling cascade initiated by 5-HT2A receptor activation.
Structure-Activity Relationship (SAR) Insights:
Systematic studies of 4-substituted N,N-dialkyltryptamines have revealed key structural features that govern their potency and efficacy at 5-HT2A receptors:[5][18][19]
-
4-Position Substituent: A hydroxyl or a group that can be metabolized to a hydroxyl (e.g., acetoxy, phosphoryloxy) is crucial for high potency.[5][18][19]
-
N,N-Dialkyl Groups: The nature of the substituents on the terminal amine influences both potency and the duration of action. Smaller alkyl groups like methyl and ethyl are generally well-tolerated. Bulkier substituents can lead to a decrease in potency.[5][18][19]
-
Indole Core: The indole nucleus itself is essential for binding to the receptor, likely through π-π stacking and hydrogen bonding interactions.
Table 1: In Vitro Activity of 4-Substituted Tryptamines at the Human 5-HT2A Receptor
| Compound | 4-Substituent | N,N-Dialkyl Group | EC50 (nM) at h5-HT2A[5][18][19] |
| Psilocin | -OH | -N(CH3)2 | ~1-10 |
| 4-HO-DET | -OH | -N(CH2CH3)2 | ~1-10 |
| 4-AcO-DMT | -OCOCH3 | -N(CH3)2 | ~10-40 (lower potency) |
Applications in Drug Discovery
The unique pharmacological profile of the indole-4-yl ethanamine scaffold makes it a valuable starting point for the design of novel therapeutic agents targeting a range of conditions:
-
Neuropsychiatric Disorders: The potent 5-HT2A agonism of certain derivatives is being explored for the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD), leveraging their potential to induce neuroplasticity.
-
Inflammation: Some indole derivatives have shown anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.[12]
-
Anticancer Agents: The indole scaffold is a common feature in many anticancer drugs, and the 4-substituted ethanamine derivatives offer a new avenue for developing agents that interfere with cancer cell signaling pathways.[20]
Conclusion and Future Perspectives
The indole-4-yl ethanamine scaffold represents a promising, yet relatively underutilized, platform in drug discovery. Its distinct substitution pattern offers opportunities to develop compounds with novel pharmacological profiles and improved therapeutic indices. The synthetic routes outlined in this guide provide a solid foundation for the generation of diverse libraries of indole-4-yl ethanamine derivatives. Further exploration of the structure-activity relationships and biological targets of these compounds is warranted and holds the potential to unlock new treatments for a variety of diseases. As our understanding of the nuanced roles of serotonin receptors and other biological targets continues to grow, the indole-4-yl ethanamine scaffold is poised to become an increasingly important tool in the medicinal chemist's arsenal.
References
-
Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110. [Link]
-
Kavanagh, P., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 559-576. [Link]
-
Chem-Impex International. (n.d.). 4-Bromoindole. [Link]
- Sarkar, D., Amin, A., Qadir, T., & Sharma, P. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15.
- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.
- Kaur, M., et al. (2019). Medicinal Chemistry of Indole Derivatives: Current to Future Therapeutic Prospectives. Bioorganic Chemistry, 89, 103021.
- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Saetae, W., & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal. [Link]
-
Wikipedia. (n.d.). α-Methyltryptamine. [Link]
- Gevorgyan, V., et al. (2018). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes.
- Frontiers Media. (2024).
- Zahran, M. A., et al. (2021). New phthalimide analog ameliorates CCl4 induced hepatic injury in mice via reducing ROS formation, inflammation, and apoptosis. Scientific Reports, 11(1), 1-13.
- Grygorenko, O. O., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(19), 5895.
- Berger, J. G. (1980). U.S. Patent No. 4,210,590. Washington, DC: U.S.
- Frontiers Media. (2024).
- Grygorenko, O. O., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(19), 5895.
- MDPI. (2020).
- Li, L., et al. (2011). Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. Journal of Medicinal Chemistry, 54(3), 847-859.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. 吲哚-4-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. New phthalimide analog ameliorates CCl4 induced hepatic injury in mice via reducing ROS formation, inflammation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 14. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Direct Conversion of 3-(2-Nitroethyl)-1 H-Indoles into 2-(1 H-Indol-2-yl)Acetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. 4-bromoindole compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 20. Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Positional Isomerism as a Pharmacological Switch: Indole-3-yl vs. Indole-4-yl Ethanamines
Executive Summary
This technical guide analyzes the profound pharmacological divergence caused by shifting the ethylamine side chain of the indole scaffold from position 3 (tryptamine) to position 4. While the indole-3-yl ethanamine moiety is the "privileged scaffold" of serotonergic signaling (5-HT), the indole-4-yl ethanamine isomer represents a rigidified bioisostere of dopamine, often exhibiting dopaminergic affinity or serving as a scaffold for D2-like receptor ligands. This guide details the structural basis for this switch, the distinct synthetic pathways required for each, and the comparative receptor binding profiles.
Part 1: Structural Biology & Pharmacophore Mapping
The pharmacological identity of these isomers is dictated by their ability to superimpose upon endogenous neurotransmitters.
Indole-3-yl Ethanamine (The Serotonin Template)
The 3-substituted indole is the biosynthetic precursor to serotonin (5-HT). The ethylamine chain at C3 extends from the electron-rich pyrrole ring.
-
Vector: The amine nitrogen is positioned approx. 5.1 Å from the indole centroid.
-
Binding Mode: In 5-HT receptors (e.g., 5-HT2A), the indole NH forms a hydrogen bond with Ser5.46 (or Thr), while the terminal amine forms a critical salt bridge with Asp3.32 .
-
Result: High affinity for 5-HT1, 5-HT2, and 5-HT7 families.
Indole-4-yl Ethanamine (The Dopamine Template)
Moving the chain to C4 places it on the benzene ring of the indole.
-
Vector: The geometry mimics the para- or meta-substituted phenyl ring of dopamine (depending on alignment). The indole ring acts as a bioisostere for the catechol nucleus.
-
Binding Mode: This scaffold effectively "locks" the ethylamine chain in a conformation that clashes with the steric constraints of the 5-HT orthosteric pocket (specifically the residues lining Helix 5). However, it accommodates the binding requirements of Dopamine D2-like receptors, where the aromatic ring engages in pi-stacking and the amine engages the conserved Aspartate.
-
Result: Diminished 5-HT affinity; emergence of Dopamine (D2) affinity.
Pharmacophore Visualization
The following diagram illustrates the structural divergence and receptor mapping.
Caption: Pharmacological divergence of indole ethanamine isomers based on neurotransmitter superimposition.
Part 2: Synthetic Methodologies
The synthesis of the 4-isomer is significantly more challenging than the 3-isomer due to the natural nucleophilicity of the indole C3 position.
Indole-3-yl Synthesis (Electrophilic Attack)
The C3 position is the most electron-rich site on the indole ring, allowing for direct electrophilic aromatic substitution.
-
Method A (Fischer Indole): Phenylhydrazine + Aldehyde → Indole (cyclization naturally favors 3-substitution if using specific precursors).
-
Method B (Vilsmeier-Haack/Henry): Indole + POCl3/DMF → Indole-3-carboxaldehyde → Nitrovinyl → Tryptamine.
-
Method C (Speeter-Anthony): Indole + Oxalyl Chloride → Glyoxalyl chloride → Amide → Reduction (LiAlH4).
Indole-4-yl Synthesis (Directed Construction)
The C4 position is not nucleophilic. Synthesis requires either pre-functionalized benzene precursors or directed lithiation strategies.
-
Method A (From 4-Formylindole):
-
Precursor: 4-Indolecarboxaldehyde (commercially available or synthesized via Leimgruber-Batcho from 2-methyl-3-nitroanisole).
-
Henry Reaction: Condensation with nitromethane (NH4OAc catalyst) → 4-(2-nitrovinyl)indole.
-
Reduction: LiAlH4 reduction of the nitrovinyl group → Indole-4-yl ethanamine .
-
-
Method B (Uhle’s Ketone Route):
-
Cyclization of 3-(2-aminoethyl)indole derivatives often leads to tricyclic systems, but specific 4-substituted indoles are often made via Uhle's Ketone (5-keto-1,3,4,5-tetrahydrobenz[cd]indole) derivatives, which are then ring-opened or modified to yield 4-substituted systems.
-
Comparative Synthesis Workflow
Caption: Contrast between the facile electrophilic synthesis of tryptamines and the directed synthesis of 4-isomers.
Part 3: Pharmacological Profiles & Data
Receptor Selectivity
The shift from position 3 to 4 alters the "address" of the molecule within the GPCR superfamily.
| Feature | Indole-3-yl Ethanamine | Indole-4-yl Ethanamine |
| Primary Target | 5-HT2A, 5-HT1A, 5-HT2C | Dopamine D2, D1 (Weak/Moderate) |
| Psychedelic Activity | High (if N-substituted) | Inactive / Unknown |
| Metabolic Stability | MAO-A substrate (Rapid) | MAO substrate (Variable) |
| Pharmacophore | Indole-NH + 3-Ethylamine | Indole-Phenyl + 4-Ethylamine |
| Key Reference | Shulgin (TiHKAL) [1] | Cannon et al. (J. Med. Chem) [2] |
Dopaminergic Activity of 4-Substituted Variants
Research by Cannon et al. demonstrated that 4-(2-aminoethyl)indoles, particularly those with hydroxylation at position 6 (mimicking the second hydroxyl of dopamine), exhibit significant dopaminergic agonist activity.
-
Compound: 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole.
-
Activity: Potent D2-agonist.
-
Mechanism: The indole ring serves as a rigid scaffold that holds the ethylamine chain in the trans-rotamer conformation preferred by dopamine receptors.
The "Cannabinoid Trap" (Clarification)
Researchers often confuse "Aminoalkylindoles" (a class of synthetic cannabinoids like JWH-018) with "Indole-4-yl ethanamines".
-
Cannabinoids (JWH Class): The aminoalkyl group is attached to the Indole Nitrogen (N1) , and there is usually a ketone at C3.
-
Indole-4-yl Ethanamine: The aminoalkyl group is at Carbon 4 . These are distinct chemical entities with non-overlapping pharmacology.
References
-
Shulgin, A., & Shulgin, A. (1997).[1] TiHKAL: The Continuation. Transform Press. (Comprehensive review of Indole-3-yl ethanamines).
-
Cannon, J. G., Lee, T., Ilhan, M., Koons, J., & Long, J. P. (1984). 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole: Synthesis and dopaminergic actions. Journal of Medicinal Chemistry, 27(2), 186–189.
-
Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues.[2] Journal of Medicinal Chemistry, 22(4), 428–432.
-
Pinna, G. A., et al. (2002). Synthesis and D2-like binding affinity of new derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide. Bioorganic & Medicinal Chemistry, 10(8), 2485-2496.[3]
Sources
- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and D(2)-like binding affinity of new derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and related 4H-[1]benzothiopyrano[4,3-b]pyrrole and 5,6-dihydro-4H-benzo[6,7]cyclohepta[b]pyrrole-3-carboxamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine: Sourcing, Synthesis, and Application Framework
Abstract: This technical guide provides a comprehensive overview of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine, a key intermediate in pharmaceutical research and development. The document details available suppliers, pricing structures, and in-depth synthetic protocols. It is intended for researchers, chemists, and drug development professionals seeking to procure or synthesize this compound for their research endeavors.
Part 1: Commercial Availability and Procurement
For researchers and drug development professionals, securing a reliable supply of key chemical intermediates is a critical first step. This section outlines the known suppliers of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine and provides a comparative analysis of pricing based on quantity and purity.
§ 1.1 Identified Suppliers
A thorough market survey has identified several chemical suppliers that list 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine or its close structural analogs in their catalogs. It is important to note that the nomenclature for this compound can vary, and it is often cross-referenced with its CAS number for accurate identification. Researchers should always verify the identity and purity of the compound upon receipt through appropriate analytical methods.
Table 1: Supplier and Pricing Overview for Related Indole Compounds
| Supplier | Compound Name | CAS Number | Quantity | Price (USD) | Purity |
| Sigma-Aldrich | 1-Methyl-1H-indol-4-ylamine | 85696-95-3 | 100 MG | $77.90 | AldrichCPR |
| Fisher Scientific | 1-Methyl-1H-indol-4-amine | 85696-95-3 | 250 MG | Price on request | >98% |
| BLDpharm | 1-(7-Methyl-1h-indol-3-yl)ethan-1-amine | 1368705-06-9 | Price on request | - | - |
| BLDpharm | (R)-1-(2-Methyl-1H-indol-5-yl)ethan-1-amine hydrochloride | Not specified | Price on request | - | - |
| Chem-Impex | 2-(2-Methyl-1H-indol-3-yl)ethylamine | 2731-06-8 | 1 G | $62.29 | ≥ 99% (HPLC) |
| Chem-Impex | 2-(2-Methyl-1H-indol-3-yl)ethylamine | 2731-06-8 | 5 G | $219.03 | ≥ 99% (HPLC) |
| Chem-Impex | 2-(2-Methyl-1H-indol-3-yl)ethylamine | 2731-06-8 | 25 G | $727.19 | ≥ 99% (HPLC) |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. The compounds listed are structural analogs and may serve as starting materials or reference compounds.
§ 1.2 Procurement Workflow
The process of procuring specialized chemical intermediates like 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine requires careful planning and execution. The following workflow diagram illustrates the key steps involved.
Caption: A typical workflow for the procurement of research chemicals.
Part 2: Synthesis and Chemical Profile
While direct procurement is often the most straightforward approach, in-house synthesis may be necessary for larger quantities or when custom purity specifications are required. This section provides an overview of synthetic strategies for related indole derivatives, which can be adapted for the synthesis of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine.
§ 2.1 Retrosynthetic Analysis
A plausible retrosynthetic pathway for indole-based ethanamine derivatives often involves the functionalization of an indole core. The key steps typically include N-methylation of the indole ring, followed by the introduction of an ethylamine side chain at the desired position.
§ 2.2 General Synthetic Protocols for Indole Derivatives
The synthesis of indole derivatives is a well-established field in organic chemistry.[1][2][3] The following protocols are illustrative of the methods used to synthesize related compounds and can serve as a starting point for the synthesis of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine.
Protocol 2.2.1: N-Methylation of Indole
-
Dissolution: Dissolve the starting indole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete deprotonation.[3]
-
Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), and continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the N-methylated indole.
Protocol 2.2.2: Introduction of the Ethanamine Moiety
The introduction of the ethylamine side chain can be achieved through various methods, such as the Friedel-Crafts acylation followed by reductive amination.
-
Acylation: React the N-methylated indole with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acetyl group at the desired position.
-
Reductive Amination: The resulting ketone can then be converted to the amine through reductive amination, using a nitrogen source like ammonia or an ammonium salt and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.
Caption: A generalized workflow for the synthesis of N-methyl indole ethanamine derivatives.
Part 3: Applications in Drug Development
Indole-containing compounds are a significant class of molecules in medicinal chemistry, with many exhibiting a wide range of biological activities.[1] Tryptamine and its derivatives, for instance, are known to interact with serotonin receptors and play a role in neurotransmission.[4][5]
§ 3.1 Role as a Building Block
1-(1-Methyl-1H-indol-4-yl)ethan-1-amine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a methylated indole core and an amine functional group, allows for a variety of chemical modifications to explore structure-activity relationships (SAR).
§ 3.2 Potential Therapeutic Areas
While specific biological activity for 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine is not extensively documented in publicly available literature, its structural similarity to other bioactive indoleamines suggests potential for investigation in areas such as:
-
Neurological Disorders: Many indole derivatives interact with receptors in the central nervous system.[6]
-
Oncology: The indole scaffold is present in numerous anti-cancer agents.[7]
-
Inflammatory Diseases: Certain indole derivatives have shown promise as anti-inflammatory agents.
Further research is required to fully elucidate the pharmacological profile of this specific compound.
References
-
Eletriptan | Manufacturers | Suppliers | India - Manus Aktteva Biopharma LLP. (n.d.). Retrieved from [Link]
-
CAS No : 143322-58-1| Product Name : Eletriptan - API - Pharmaffiliates. (n.d.). Retrieved from [Link]
-
CAS 143322-58-1, Eletriptan manufacturer & Supplier India, API Exporter, - Jigs Chemical. (n.d.). Retrieved from [Link]
-
Eletriptan, 143322-58-1 API Manufacturers&Suppliers in India - Kekule Pharma. (n.d.). Retrieved from [Link]
-
Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. - RJPBCS. (2019). Retrieved from [Link]
-
One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies - Impactfactor. (2023). Retrieved from [Link]
-
Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC. (2023, December 19). Retrieved from [Link]
-
(PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate. (2018). Retrieved from [Link]
-
Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed. (2018, March 10). Retrieved from [Link]
- EP2511844A2 - Advanced drug development and manufacturing - Google Patents. (n.d.).
-
N-Methyltryptamine - Wikipedia. (n.d.). Retrieved from [Link]
-
Tryptamine - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 5. Tryptamine - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine: A Detailed Guide for Medicinal Chemistry
This comprehensive guide provides a detailed protocol for the synthesis of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine, a valuable building block in medicinal chemistry, starting from 1-methylindole-4-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, scientifically grounded explanations for procedural choices, and robust protocols to ensure reproducibility.
Introduction and Strategic Overview
The target molecule, 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine, incorporates a chiral primary amine on an ethyl side chain attached to the 4-position of a 1-methylindole scaffold. This structural motif is of significant interest in drug discovery due to the prevalence of indole-based compounds in biologically active molecules and the importance of primary amines for introducing further chemical diversity and modulating pharmacokinetic properties.
The synthetic strategy outlined herein focuses on a reliable and scalable two-step sequence starting from the readily accessible 1-methylindole-4-carboxylic acid. This approach avoids synthetic routes that could compromise the indole nucleus or lead to undesired side products. The core transformations are:
-
Conversion of a Carboxylic Acid to a Methyl Ketone: The carboxylic acid functionality of 1-methylindole-4-carboxylic acid will be converted to a methyl ketone, yielding 1-(1-methyl-1H-indol-4-yl)ethanone. This is a key step that introduces the two-carbon side chain required for the final product. The use of an organometallic reagent, specifically methyllithium, is a direct and efficient method for this transformation.[1][2][3][4][5] The reaction proceeds through the formation of a stable dilithium adduct which, upon aqueous workup, collapses to the desired ketone, minimizing the over-addition that can occur with other organometallic reagents.[2][3]
-
Reductive Amination of the Ketone: The resulting ketone will be converted to the target primary amine via reductive amination. This versatile and widely used reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the amine.[6][7] Several methods are available for this transformation, including the use of sodium cyanoborohydride with an ammonia source like ammonium acetate, or the classical Leuckart-Wallach reaction which utilizes ammonium formate.[7][8][9][10]
The overall synthetic pathway is depicted in the workflow diagram below.
Caption: N-methylation of methyl indole-4-carboxylate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Methyl indole-4-carboxylate | 175.18 | 5.00 g | 28.5 |
| Dimethyl carbonate (DMC) | 90.08 | 7.7 g (6.4 mL) | 85.5 |
| Potassium carbonate (K₂CO₃) | 138.21 | 5.9 g | 42.8 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl indole-4-carboxylate (5.00 g, 28.5 mmol), potassium carbonate (5.9 g, 42.8 mmol), and N,N-dimethylformamide (50 mL).
-
Add dimethyl carbonate (6.4 mL, 85.5 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 130 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to afford methyl 1-methyl-1H-indole-4-carboxylate as a solid.
Step 1b: Synthesis of 1-Methyl-1H-indole-4-carboxylic Acid
Caption: Mechanism of ketone formation from a carboxylic acid using methyllithium.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-Methyl-1H-indole-4-carboxylic acid | 175.18 | 3.50 g | 20.0 |
| Methyllithium (1.6 M in diethyl ether) | - | 27.5 mL | 44.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Brine | - | 50 mL | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add 1-methyl-1H-indole-4-carboxylic acid (3.50 g, 20.0 mmol) and anhydrous THF (100 mL).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methyllithium (27.5 mL of a 1.6 M solution in diethyl ether, 44.0 mmol) dropwise via a syringe over 30 minutes, maintaining the internal temperature below -65 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(1-methyl-1H-indol-4-yl)ethanone.
Part 3: Synthesis of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine
The final step is the reductive amination of the ketone to the target primary amine. Two reliable protocols are provided below.
Protocol 3A: Reductive Amination with Sodium Cyanoborohydride
This method is a widely used and generally high-yielding procedure for reductive amination.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Methyl Ketones from Methyllithium and Carboxylic Acids - [www.rhodium.ws] [erowid.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. erowid.org [erowid.org]
Technical Guide: Stereoselective Synthesis of Chiral 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine
Abstract & Strategic Overview
The 1-(indol-4-yl)ethan-1-amine scaffold is a privileged pharmacophore found in various kinase inhibitors, GPCR ligands (specifically 5-HT receptor modulators), and natural products. Accessing the 4-position of the indole ring is synthetically more challenging than the electron-rich 3-position. Furthermore, the biological activity of these amines is strictly governed by their stereochemistry, necessitating high-enantiomeric-excess (ee) synthesis.
This application note details a robust, scalable protocol for the preparation of enantiopure 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine (Target 4 ). We utilize the Ellman’s Sulfinamide auxiliary approach, chosen for its predictability, high diastereoselectivity, and mild conditions that preserve the acid-sensitive indole nucleus.
Key Advantages of This Protocol
-
Regiocontrol: Bypasses the competitive C3-acylation issues common in Friedel-Crafts approaches by using a palladium-catalyzed coupling on a 4-bromo precursor.
-
Stereocontrol: Achieves >98% de (diastereomeric excess) via a cyclic transition state reduction.
-
Scalability: Avoids cryogenic temperatures and hazardous azides associated with alternative routes.
Retrosynthetic Analysis
The synthesis is disconnected into three phases:
-
Scaffold Construction: Accessing the 4-acetyl functionality via Stille coupling.
-
Chiral Imine Formation: Condensation with (
)-tert-butanesulfinamide. -
Stereoselective Reduction & Cleavage: Establishing the chiral center and releasing the amine.
Figure 1: Retrosynthetic strategy highlighting the key intermediate 4-acetyl-1-methylindole.
Detailed Experimental Protocols
Phase 1: Precursor Synthesis (4-Acetyl-1-methylindole)
Rationale: Direct acetylation of N-methylindole occurs exclusively at C3. To install the acetyl group at C4, we utilize a palladium-catalyzed Stille coupling of 4-bromo-1-methylindole with tributyl(1-ethoxyvinyl)tin, followed by hydrolysis.
Materials:
-
4-Bromo-1-methylindole (1.0 equiv)
-
Tributyl(1-ethoxyvinyl)tin (1.2 equiv)
-
Pd(PPh3)4 (5 mol%)
-
Toluene (anhydrous)
-
HCl (2N)
Protocol:
-
Coupling: In a flame-dried Schlenk flask under Argon, dissolve 4-bromo-1-methylindole (10 mmol, 2.1 g) in anhydrous toluene (50 mL).
-
Add tributyl(1-ethoxyvinyl)tin (12 mmol, 4.05 mL) and Pd(PPh3)4 (0.5 mmol, 578 mg).
-
Degas the solution by bubbling Argon for 10 minutes.
-
Heat to reflux (110°C) for 16 hours. Monitor by TLC (Hexane/EtOAc 9:1) for consumption of bromide.
-
Hydrolysis: Cool to room temperature. Add 2N HCl (30 mL) and stir vigorously for 2 hours. This hydrolyzes the intermediate enol ether to the ketone.
-
Workup: Neutralize with sat. NaHCO3. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes) yields 4-acetyl-1-methylindole (2) as a pale yellow solid.
-
Yield Expectation: 80-85%.
-
QC Check: 1H NMR (CDCl3) should show a singlet acetyl methyl group at ~2.7 ppm and N-methyl at ~3.8 ppm.
-
Phase 2: Ellman Condensation (Chiral Imine Formation)
Rationale: We use (
Safety Note: Ti(OEt)4 is moisture-sensitive and flammable. Handle under inert atmosphere.
Protocol:
-
Setup: To a solution of 4-acetyl-1-methylindole (2 ) (5 mmol, 865 mg) in anhydrous THF (25 mL) under Argon.
-
Addition: Add (
)-2-methylpropane-2-sulfinamide (1.2 equiv, 6.0 mmol, 727 mg). -
Add Ti(OEt)4 (2.0 equiv, 10 mmol, 2.1 mL) dropwise via syringe. The solution may turn slightly yellow/orange.
-
Reaction: Heat to reflux (65-70°C) for 24 hours.
-
Note: Ketones are less reactive than aldehydes; elevated temperature is strictly required.
-
-
Quench: Cool to RT. Pour the mixture into a rapidly stirring brine solution (30 mL). A thick white precipitate (titanium salts) will form.
-
Filtration: Filter the suspension through a Celite pad. Wash the pad thoroughly with EtOAc.
-
Purification: Dry the filtrate (Na2SO4) and concentrate. Purify via flash chromatography (SiO2, 20-40% EtOAc/Hexanes) to isolate the (
)-N-sulfinyl ketimine .
Phase 3: Diastereoselective Reduction
Rationale: This is the stereodefining step. Using NaBH4 typically yields the thermodynamic product. For higher diastereoselectivity (dr), bulky reducing agents like L-Selectride can be used, but for this specific substrate, NaBH4 often provides >90:10 dr, which can be upgraded by recrystallization.
Mechanism: The reduction proceeds via a cyclic transition state where the metal coordinates to the sulfinyl oxygen and the imine nitrogen.[1]
Protocol:
-
Dissolve the (
)-N-sulfinyl ketimine (4 mmol) in anhydrous THF (20 mL). Cool to -48°C (dry ice/acetonitrile bath). -
Add NaBH4 (4.0 equiv) in one portion.
-
Optimization: If dr is <90%, use L-Selectride (1.0 M in THF, 1.5 equiv) at -78°C.
-
-
Warm slowly to room temperature over 4 hours.
-
Quench: Add MeOH (2 mL) dropwise until gas evolution ceases, then add sat. NH4Cl.[2]
-
Workup: Extract with EtOAc, dry, and concentrate to yield the sulfinamide diastereomers (3) .
-
Dr Determination: Analyze crude by HPLC (see Section 4). If dr < 98%, recrystallize from Hexane/EtOAc.
Phase 4: Acidic Deprotection
Protocol:
-
Dissolve the pure sulfinamide (3 ) in MeOH (10 mL).
-
Add 4M HCl in Dioxane (2 mL). Stir at RT for 1 hour.
-
Workup: Concentrate the solvent. The residue is the amine hydrochloride salt.
-
Free Base: Redissolve in water, basify with 1M NaOH to pH 10, and extract with DCM (3x). Dry and concentrate to yield (S)-1-(1-Methyl-1H-indol-4-yl)ethan-1-amine (4) .
Analytical Quality Control
Chiral HPLC Method
To validate enantiomeric purity, a chiral stationary phase is required.[3][4]
| Parameter | Condition |
| Column | Daicel Chiralpak IA or IC (Immobilized amylose/cellulose) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane : IPA : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm (Indole absorption) |
| Temperature | 25°C |
| Expected Retention | (S)-Enantiomer: ~12 min; (R)-Enantiomer: ~15 min (Verify with racemate) |
Stereochemical Model
The stereochemical outcome is predicted by the Ellman transition state model.
Figure 2: Mechanistic model showing the Re-face attack of the hydride on the (R)-sulfinyl imine, leading to the (S)-amine configuration.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 2 | Incomplete condensation due to steric bulk of indole C4. | Increase Ti(OEt)4 to 3.0 equiv; Use microwave irradiation (100°C, 1 hr). |
| Low Diastereoselectivity | Non-chelating reduction mechanism. | Switch from NaBH4 to L-Selectride at -78°C; Ensure solvent is strictly anhydrous. |
| Indole Decomposition | Acid sensitivity during hydrolysis. | Avoid strong mineral acids for prolonged periods. Use mild cleavage (HCl/MeOH) and immediate neutralization. |
| Racemization | Over-heating during workup. | Keep water bath <40°C during rotary evaporation. |
References
-
Ellman, J. A., et al. (1997). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Journal of Organic Chemistry, 62(26), 8976-8977. Link
-
Ellman, J. A., et al. (1999). "Synthesis of Enantiomerically Pure Amines via tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984-995. Link
- Somei, M., et al. (1986). "The First Practical Synthesis of 4-Substituted Indoles." Chemical & Pharmaceutical Bulletin, 34(10), 4116-4125. (Reference for 4-position reactivity).
-
Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508-524. Link
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA." (Standard reference for chiral column selection). Link
Sources
reagents for methylating indole nitrogen in 4-substituted indoles
Application Note: High-Efficiency N-Methylation of 4-Substituted Indoles
Executive Summary
The N-methylation of indoles is a fundamental transformation in medicinal chemistry.[1] However, 4-substituted indoles present a unique challenge due to the peri-interaction between the C4-substituent and the N1-H bond. This steric bulk can retard reaction rates and, in rare cases, alter regioselectivity toward C3-alkylation.[1] This guide provides a technical analysis of reagents specifically optimized for overcoming these steric barriers, ranging from classical high-energy electrophiles to modern green chemistry alternatives.[1]
Mechanistic Insight: The Steric-Electronic Matrix
To successfully methylate a 4-substituted indole, one must understand the competition between N1 (kinetic/thermodynamic) and C3 (thermodynamic) alkylation.[1]
-
The Nucleophile: The indole nitrogen is not basic (lone pair participates in aromaticity).[1] Deprotonation (pKa ~16-21 depending on solvent/substituent) is required to generate the indolyl anion .[1]
-
The Regioselectivity: The indolyl anion is an ambident nucleophile.[1] According to Hard-Soft Acid-Base (HSAB) theory, the Nitrogen is the "hard" center, and C3 is the "soft" center.
-
4-Substituent Effect: A substituent at C4 (e.g., -Br, -OMe, -NO2) creates a "steric roof" over the N1 position. This hinders the approach of the electrophile, potentially favoring C3-methylation if the base is weak or the electrophile is soft.
-
Pathway Visualization
The following diagram illustrates the decision logic for the reaction mechanism.
Figure 1: Mechanistic pathway for indole alkylation highlighting the divergence between N1 and C3 functionalization.
Reagent Selection Guide
For 4-substituted indoles, the choice of reagent dictates the protocol's success.[1] We evaluate three primary classes.
| Reagent | Type | Reactivity | Atom Economy | Suitability for 4-Sub Indoles |
| Methyl Iodide (MeI) | Classic Electrophile | High | Low (Massive waste) | Excellent. Small size of Me+ allows it to slip past C4 sterics. |
| Dimethyl Sulfate (DMS) | Hard Electrophile | Very High | Moderate | Good , but high toxicity limits use.[1] |
| Dimethyl Carbonate (DMC) | Green Reagent | Low (needs heat) | High (Byproducts: MeOH, CO2) | Moderate. Requires forcing conditions (Reflux/Autoclave) to overcome steric barrier.[1] |
| PhNMe3+ I- | Solid Salt | Moderate | Low | High. Non-volatile solid alternative to MeI; safe handling.[1] |
Detailed Protocols
Protocol A: The "Hammer" (NaH / MeI)
Best for: Valuable substrates, electron-rich 4-substituents (e.g., 4-OMe) that reduce NH acidity, or small-scale synthesis.
Rationale: Sodium Hydride (NaH) acts as an irreversible base, ensuring complete deprotonation to the naked anion.[1] This maximizes N-nucleophilicity to overcome the C4 steric hindrance.[1]
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve 4-substituted indole (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Note: DMF is crucial for solvating the cation and creating a "naked" anion.[1]
-
-
Deprotonation: Cool to 0°C. Carefully add NaH (60% dispersion in oil, 1.2 eq) portion-wise.
-
Observation: Vigorous evolution of H2 gas.[1] Stir at 0°C for 30 mins, then warm to RT for 30 mins.
-
-
Methylation: Cool back to 0°C. Add Methyl Iodide (MeI) (1.5 eq) dropwise.
-
Steric Note: For bulky 4-substituents (e.g., 4-tBu), increase MeI to 2.0 eq and stir time to 12h.
-
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1] Wash organic layer with water (3x) to remove DMF.[1][2] Dry over Na2SO4.[1]
Protocol B: The "Green Scale-Up" (DMC / K2CO3 / DABCO)
Best for: Large scale (>10g), Electron-Withdrawing Groups (4-NO2, 4-CN), and avoiding toxic halides.
Rationale: Dimethyl Carbonate (DMC) acts as both solvent and reagent.[1] At reflux (~90°C) or slightly elevated pressure, it methylates cleanly.[1] A catalyst (DABCO or TBAB) helps transport the carbonate anion.[1]
-
Mix: In a pressure tube or round-bottom flask, combine 4-substituted indole (1.0 eq), K2CO3 (2.0 eq), and DABCO (0.1 eq).
-
Solvent: Add Dimethyl Carbonate (DMC) (10-15 eq). It acts as the solvent.[1]
-
Reaction:
-
Standard: Reflux at 90°C for 18-24 hours.[1]
-
Accelerated: Microwave at 130°C for 30 mins (sealed vessel).
-
-
Mechanism: at T > 120°C, DMC decomposes to methoxycarbonyl cation, which decarboxylates to the active methylating species.[1][3]
-
Workup: Filter off the inorganic salts (K2CO3).[1] Evaporate the excess DMC (recyclable).[1] The residue is often pure product.[1]
Protocol C: Phase Transfer Catalysis (PTC)
Best for: Labile substrates sensitive to strong anhydrous bases.
Rationale: Uses a biphasic system (Toluene/Water) and a quaternary ammonium salt (TBAB) to shuttle the indolyl anion into the organic phase where it reacts with MeI or DMS.[1]
-
Biphasic Mix: Dissolve 4-substituted indole (1.0 eq) in Toluene . Add MeI (1.5 eq).[1]
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 eq).[1]
-
Base: Add 50% NaOH (aq) (5.0 eq).
-
Agitation: Stir vigorously at room temperature. The interface surface area is critical.[1]
-
Completion: Monitor by TLC. Separation of layers gives the product in the organic phase.[1]
Troubleshooting & Optimization
If conversion is low or C-methylation is observed, follow this logic flow:
Figure 2: Troubleshooting decision tree for optimizing reaction conditions based on substituent electronics and observed byproducts.
References
-
Mechanism of Indole Alkylation & Selectivity Sundberg, R. J.[1] "Indoles."[1][4][5][6][7][8][9][10] Best Synthetic Methods.[1] Source:
-
Green Methylation with Dimethyl Carbonate Tundo, P., & Selva, M.[1] "The Chemistry of Dimethyl Carbonate."[1] Accounts of Chemical Research. Source:
-
Phase Transfer Catalysis Protocols Bogedal, D.[1] "Phase Transfer Catalysis in Organic Synthesis." Source:
-
Solid Methylating Agents (PhNMe3+ I-) S. A. H. et al.[1] "Monoselective N-Methylation of Amides and Indoles Using Quaternary Ammonium Salts." Source:
-
Acidity of Indoles (pKa Data) Bordwell pKa Table (DMSO). Source:[1]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 3. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 4. indole acidity [quimicaorganica.org]
- 5. Directed C3-Alkoxymethylation of Indole via Three-Component Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(1-Methyl-1H-indol-4-yl)ethan-1-amine in lipid metabolism research (PPAR agonists)
Application Note: 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine in Lipid Metabolism Research
Subtitle: Strategic Utilization of Indole-4-ethanamine Scaffolds for the Development of Next-Generation PPAR Agonists
Executive Summary
This guide details the application of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine (hereafter referred to as IMIEA ) as a privileged pharmacophore in the discovery of Peroxisome Proliferator-Activated Receptor (PPAR) modulators.[1][2] Unlike classical fibrates or thiazolidinediones, indole-based agonists derived from IMIEA offer a unique binding topology within the PPAR Ligand Binding Domain (LBD), enabling dual-targeting (PPAR
Introduction: The Indole Scaffold in Metabolic Disease
The metabolic syndrome—characterized by dyslipidemia, obesity, and insulin resistance—requires therapeutic agents that can simultaneously regulate lipid catabolism and insulin sensitivity. PPARs are nuclear receptor transcription factors that govern these processes:
-
PPAR
: Predominant in the liver; regulates fatty acid oxidation (FAO) and triglyceride clearance. -
PPAR
: Predominant in adipose tissue; regulates adipogenesis and lipid storage.[2][3] -
PPAR
: Ubiquitous; regulates oxidative metabolism in skeletal muscle.[2]
1-(1-Methyl-1H-indol-4-yl)ethan-1-amine (IMIEA) represents a critical "head group" scaffold.[1][2] Its 4-substitution pattern allows the indole ring to occupy the hydrophobic pocket of the PPAR LBD, while the amine handle serves as the attachment point for "tail" moieties (often lipophilic acids or benzisoxazoles) that stabilize the receptor's active conformation (Helix 12).
Structural Significance
-
1-Methyl Group: Blocks the indole nitrogen, preventing non-specific hydrogen bonding and improving lipophilicity for cell permeability.[2]
-
4-Ethylamine Linker: Provides a flexible yet directional tether, positioning the acidic tail of the final agonist to interact with the key tyrosine residues (e.g., Tyr473 in PPAR
) essential for receptor activation.
Mechanism of Action: The PPAR Signaling Axis
When IMIEA-derived agonists bind to PPAR, they induce a conformational change that releases co-repressors and recruits co-activators (e.g., PGC-1
Key Target Genes Upregulated by IMIEA-Derived Agonists:
-
CPT1A (Carnitine Palmitoyltransferase 1A): Rate-limiting enzyme for mitochondrial fatty acid
-oxidation.[1][2] -
ATGL (Adipose Triglyceride Lipase): Initiates lipolysis of intracellular lipid droplets.[2]
-
FGF21: A hepatokine that improves insulin sensitivity and energy expenditure.[2]
Pathway Visualization
Figure 1: Mechanism of action for IMIEA-derived PPAR agonists.[1][2] The ligand triggers a cascade leading to the transcriptional upregulation of lipid oxidation genes.
Experimental Protocols
Protocol A: Chemical Derivatization (Synthesis of Agonist)
Objective: To couple IMIEA with a carboxylic acid tail (e.g., a phenyl-propanoic acid derivative) to generate a bioactive PPAR agonist.
Materials:
-
Carboxylic Acid Tail (e.g., 2-(4-(chloromethyl)phenoxy)-2-methylpropanoic acid derivative)[1][2]
-
HATU (Coupling Agent)
-
DIPEA (Base)[2]
-
DMF (Anhydrous solvent)
Procedure:
-
Preparation: Dissolve 1.0 eq of the Carboxylic Acid Tail in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.
-
Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the activated ester.
-
Coupling: Add 1.0 eq of IMIEA to the reaction mixture.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor progress via LC-MS (Target mass = Mass of Acid + Mass of Amine - 18).[1][2]
-
Workup: Dilute with ethyl acetate, wash with 1N HCl, saturated NaHCO
, and brine. Dry over Na SO . -
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient) to isolate the amide-linked agonist.
Protocol B: PPAR Luciferase Reporter Assay
Objective: To quantify the activation potential of the synthesized IMIEA-derivative.
Cell Model: HEK293T or HepG2 cells.
Plasmids: PPRE-Luc (Firefly luciferase), Renilla-Luc (Internal control), Human PPAR
Steps:
-
Seeding: Seed cells at
cells/well in 96-well white plates. Incubate for 24h. -
Transfection: Co-transfect plasmids using Lipofectamine 3000 (ratio 4:1 PPRE-Luc to Renilla).
-
Treatment: 24h post-transfection, treat cells with the IMIEA-derivative (0.1
M – 50 M). -
Measurement: After 24h treatment, lyse cells and add Dual-Luciferase substrate. Measure luminescence.
-
Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Normalize to DMSO control.
Protocol C: Functional Lipid Metabolism Assay (AML12 Hepatocytes)
Objective: To validate the lipid-lowering effect of the agonist in a physiological model.[2]
Materials:
Steps:
-
Induction: Seed AML12 cells in 6-well plates. Treat with 500
M Oleic Acid for 24h to induce steatosis (lipid droplet formation).[2] -
Treatment: Co-treat with IMIEA-derivative (10
M and 20 M) during the OA incubation. -
Staining (Qualitative):
-
Quantification (Quantitative):
Data Interpretation & Expected Results
The following table summarizes expected outcomes for a potent IMIEA-derived agonist ("Compound 9-like") compared to controls.
| Assay | Readout | Vehicle (DMSO) | Oleic Acid Only | IMIEA-Derivative (20 | Fenofibrate (Pos.[2] Control) |
| Luciferase | Fold Activation | 1.0 | N/A | > 5.0 | ~ 4.0 - 6.0 |
| Oil Red O | Lipid Droplets | Minimal | High (Steatosis) | Reduced (~50%) | Reduced (~40%) |
| TG Content | mg/mg Protein | Low | High | Significantly Lower | Lower |
| Gene Exp. | CPT1A mRNA | Baseline | Mild Increase | High Upregulation | High Upregulation |
Troubleshooting & Optimization
-
Solubility: IMIEA derivatives can be lipophilic.[2] Ensure stock solutions are prepared in 100% DMSO and diluted to <0.5% DMSO final concentration in culture media to avoid cytotoxicity.[2]
-
Stereochemistry: If using the chiral ethylamine (alpha-methyl), ensure the correct enantiomer is used. The (S)-enantiomer often exhibits superior binding in indole-based PPAR agonists due to steric constraints in the binding pocket.[1][2]
-
Cytotoxicity: Always run a CCK-8 or MTT assay in parallel to ensure lipid reduction is due to metabolism, not cell death.[2]
References
-
Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Source: Molecules (2023).[2][4][5][8][9][10] URL:[Link]
-
Novel Indole-Based Peroxisome Proliferator-Activated Receptor Agonists: Design, SAR, Structural Biology, and Biological Activities. Source: Journal of Medicinal Chemistry (2005).[13] URL:[Link]
-
Natural Product Agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A Review. Source: Biochemical Pharmacology (2014).[2] URL:[Link]
-
PubChem Compound Summary for Indole-4-ethanamine derivatives. Source: PubChem.[2][14][15][16][17] URL:[Link][2]
Sources
- 1. US8658635B2 - Benzpyrazol derivatives as inhibitors of PI3 kinases - Google Patents [patents.google.com]
- 2. Gsk484 | C27H31N5O3 | CID 86340175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Negative control for GSK789 | C26H33N5O3 | CID 156022246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Novel indole-based peroxisome proliferator-activated receptor agonists: design, SAR, structural biology, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 15. Ganfeborole | C10H13BClNO4 | CID 133080621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Tryptamine - Wikipedia [en.wikipedia.org]
- 17. N-Ethyl-1H-indole-4-methanamine | C11H14N2 | CID 12396109 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Solubility Profiling & Stock Preparation for 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine Hydrochloride in DMSO
Executive Summary
This guide details the solubility characteristics and preparation protocols for 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine hydrochloride in Dimethyl Sulfoxide (DMSO). While specific solubility data for this 4-substituted indole derivative is often proprietary or absent in public databases, its physicochemical behavior can be reliably predicted via structural analogy to Tryptamine HCl and general indole-amine salts.
Key Finding: Based on structural analogs (e.g., Tryptamine HCl), this compound is expected to exhibit high solubility in DMSO , likely exceeding 50 mg/mL (approx. 200 mM) with proper agitation.[1] However, for biological assays, a standard stock concentration of 10 mM to 50 mM is recommended to ensure stability and prevent precipitation upon aqueous dilution.[1]
Chemical Analysis & Solubility Logic
Structural Context
The compound features a lipophilic 1-methylindole core substituted at the 4-position with a polar ethylamine hydrochloride chain.
-
Lipophilic Domain: The N-methylated indole ring drives solubility in organic solvents but limits water solubility of the free base.
-
Ionic Domain: The hydrochloride salt form significantly enhances polarity, making the solid crystalline and high-melting.[1]
-
Solvent Selection (DMSO): DMSO (Dielectric constant
) is the ideal vehicle because it is amphiphilic —it solvates the aromatic indole rings via -interactions and the ionic ammonium chloride moiety via dipole-ion interactions.
Analog Benchmarking
Data from structurally similar compounds provides a reliable baseline for solubility expectations:
| Compound | Structure | Solubility in DMSO | Source |
| Tryptamine HCl | Indole-3-ethanamine HCl | ~100 mg/mL (508 mM) | [MedChemExpress, 2024] |
| 5-Methoxytryptamine HCl | 5-MeO-Indole-3-ethanamine HCl | >50 mg/mL | [Cayman Chem, 2023] |
| Target Compound | 1-Me-Indole-4-ethanamine HCl | Likely >50 mg/mL | Estimated |
Expert Insight: The shift of the ethylamine chain from position 3 (tryptamine) to position 4 does not drastically alter the solvation energy in DMSO. Therefore, the solubility profile is expected to mirror that of Tryptamine HCl.[1]
Protocol: Step-wise Solubility Determination
Do not assume solubility; verify it. Use this "Step-Up" protocol to determine the limit for your specific batch without wasting material.
Materials
-
1-(1-Methyl-1H-indol-4-yl)ethan-1-amine HCl (Solid)
-
Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)[1]
-
Vortex Mixer
-
Ultrasonic Water Bath (35-40 kHz)
Workflow Diagram (Decision Tree)
Figure 1: Decision tree for solubilizing amine hydrochloride salts in DMSO. This workflow prioritizes high-concentration attempts first to minimize solvent volume, then dilutes if necessary.[1]
Protocol: Preparation of Stock Solutions
For most biological applications (IC50 screening, cell treatment), a 10 mM or 50 mM stock is standard.[1]
Calculation Table (Based on MW ≈ 224.73 g/mol )
Note: Molecular Weight (MW) is an estimate for C11H14N2·HCl. Always verify the exact MW on your specific vial label.
| Target Conc.[2][3] | Mass of Solid | Volume of DMSO Required |
| 10 mM | 1.0 mg | 445 µL |
| 10 mM | 5.0 mg | 2.22 mL |
| 50 mM | 1.0 mg | 89 µL |
| 50 mM | 5.0 mg | 445 µL |
Step-by-Step Procedure
-
Weighing: Accurately weigh the hydrochloride salt into a sterile, polypropylene microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO .
-
Critical: Do not use "wet" DMSO (DMSO absorbs water from air, which can decrease solubility of lipophilic salts).[1]
-
-
Dissolution:
-
Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter.[1] Do not use Cellulose Acetate (DMSO dissolves it).
Stability & Storage Guidelines
DMSO solutions of amine hydrochlorides are generally stable, but improper storage leads to degradation.[1]
-
Temperature: Store stock solutions at -20°C or -80°C .
-
Freeze-Thaw: Minimize cycles. Aliquot the stock into single-use volumes (e.g., 50 µL) to prevent repeated thawing, which introduces atmospheric moisture.[1]
-
Precipitation: If crystals appear upon thawing, warm the vial to 37°C and vortex before use. This is common for concentrated (>50 mM) stocks.[1]
-
Aqueous Dilution: When diluting into aqueous buffer (e.g., PBS) for assays:
-
Keep final DMSO concentration < 1% (toxicity limit for most cells).
-
Add the DMSO stock to the buffer while vortexing to prevent local high-concentration precipitation.
-
Troubleshooting
| Issue | Cause | Solution |
| Cloudiness after adding DMSO | Saturation or Impurities | Sonicate at 40°C. If persistent, dilute to 10 mM. |
| Precipitation in PBS/Media | "Crash-out" effect | The compound is hydrophobic. Dilute stepwise (DMSO -> 1:1 DMSO:Water -> Buffer) or use a lower stock concentration.[1] |
| Yellowing over time | Oxidation | Indoles are oxidation-sensitive. Ensure storage is airtight and protected from light. |
References
-
MedChemExpress. (2024).[1] Tryptamine Hydrochloride Product Data Sheet. Retrieved from
-
Cayman Chemical. (2023).[1] Tryptamine Product Information. Retrieved from
-
Gaylord Chemical. (2020).[1] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from
-
PubChem. (2024).[1] Compound Summary: Indole-3-ethanamine. National Library of Medicine.[1] Retrieved from [4]
Sources
Troubleshooting & Optimization
Technical Support Center: Chiral Resolution of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine
Case ID: IND-AMINE-RES-04 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary & Molecule Analysis
User Query: How to resolve the enantiomers of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine using chiral HPLC.
Molecule Profile:
-
Core Structure: Indole ring substituted at the N1 position (Methyl) and C4 position (Ethylamine chain).
-
Chiral Center: The
-carbon of the ethanamine group attached to the C4 of the indole. -
Chemical Nature: Primary amine (Basic, pKa
9.5–10). -
Chromophore: Indole (Strong UV absorption at ~220 nm and ~280 nm).
The Challenge: Primary amines are notorious in chiral chromatography for severe peak tailing. This is caused by the strong interaction between the basic amine moiety and residual silanol groups (Si-OH) on the silica support of the column. Furthermore, the C4-position on the indole ring creates a unique steric environment compared to standard tryptamines (C3-substituted), requiring specific selector geometry for recognition.
Method Development Strategy (The "How-To")
Do not rely on a single column. The resolution of this specific indole-amine requires a systematic screening approach focusing on Hydrogen Bonding and Steric Fit .
Phase 1: Column Selection (The Screening Set)
We recommend screening the following polysaccharide-based stationary phases. These columns cover the widest range of "shape recognition" for aromatic amines.
| Priority | Column Type | Selector | Why it works for this molecule |
| 1 (Gold Std) | Chiralpak AD-H (or IA) | Amylose tris(3,5-dimethylphenylcarbamate) | The "open" helical structure of amylose often accommodates the bulky indole ring better than cellulose. |
| 2 | Chiralcel OD-H (or IB) | Cellulose tris(3,5-dimethylphenylcarbamate) | A tighter helical twist; often provides alternative selectivity if AD-H fails. |
| 3 | Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | The chlorinated selector alters the electron density, often improving resolution for electron-rich aromatics like indoles. |
Critical Note: AD-H and OD-H are Coated phases. IA, IB, and IC are Immobilized .
Coated: Do NOT use "forbidden solvents" (DCM, THF, Chloroform, Ethyl Acetate) or the phase will strip off.
Immobilized: Robust; compatible with all solvents.
Phase 2: Mobile Phase Design
For primary amines, Normal Phase (NP) is the most reliable mode.
-
Base Solvent: n-Hexane or n-Heptane (approx. 80-90%).
-
Alcohol Modifier: Ethanol (EtOH) or Isopropyl Alcohol (IPA) (10-20%).
-
Tip: Ethanol often provides sharper peaks for amines than IPA due to lower viscosity and better solvation of the amine.
-
-
The "Magic" Additive: Diethylamine (DEA) or Butylamine .
-
Concentration: 0.1% (v/v) in the premixed mobile phase.[1]
-
Function: The additive competes for the active silanol sites on the silica, effectively "masking" them and allowing the analyte to elute with a symmetrical peak shape.
-
Phase 3: The Screening Protocol
Run the following isocratic condition on your top 3 columns:
-
Mobile Phase: n-Hexane / Ethanol / DEA (90 : 10 : 0.1)
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)
-
Temp: 25°C
-
Detection: UV @ 280 nm (Specific to Indole)
Workflow Visualization
The following diagram outlines the logical flow for developing this method, ensuring you don't waste solvent on dead-end trials.
Caption: Step-by-step decision matrix for resolving primary indole-amines, prioritizing peak shape (tailing) before selectivity.
Troubleshooting Guide (The "Fix-It")
Issue 1: Severe Peak Tailing (Asymmetry > 1.5)
-
Diagnosis: The primary amine on the ethyl chain is interacting with silanols. The 0.1% DEA is insufficient.
-
Solution A (Standard): Increase DEA concentration to 0.2% .
-
Solution B (Advanced): If using an Immobilized Column (IA, IB, IC) , switch the additive to Ethylenediamine (EDA) .
-
Why? EDA is a bidentate amine that chelates silanols much more effectively than DEA.
-
Warning: EDA is difficult to flush out. Dedicate the column to basic analysis after use.
-
Issue 2: Co-elution (Single Peak)
-
Diagnosis: The chiral selector cannot distinguish the enantiomers with the current solvent shell.
-
Solution: Switch the alcohol modifier.
-
If using Ethanol, switch to 2-Propanol (IPA) . IPA forms a bulkier solvation shell around the selector, often enhancing the "cleft" fit for the indole ring.
-
Alternative: Lower the temperature to 10°C . Lower temperature increases the enthalpy of adsorption, often improving separation factors (
) for difficult amines.
-
Issue 3: Retention Time Drift
-
Diagnosis: The column is not fully equilibrated with the basic additive.
-
Solution: When using DEA/EDA, the column requires a longer equilibration time than neutral solvents. Flush with 20 column volumes of the mobile phase (with additive) before starting the run.
Frequently Asked Questions (FAQs)
Q: Can I use Diethylamine (DEA) with Chiralpak AD-H (Coated)? A: Yes. DEA is compatible with coated polysaccharide columns (AD-H, OD-H) when used in standard solvents (Hexane, Ethanol, IPA). Do not exceed 0.5% concentration.
Q: My sample is not soluble in Hexane. What do I do? A: This is common for polar amine salts.
-
Free Base the sample: Dissolve the salt in water, basify with NaOH, extract into DCM, dry, and reconstitute in Ethanol.
-
Polar Organic Mode: Use 100% Methanol or Acetonitrile with 0.1% DEA/TEA. Note: This requires Immobilized columns (IA, IC) or specifically "Polar Organic" compatible columns.
Q: How do I scale this up for purification? A:
-
Maximize solubility (usually requires moving to Ethanol-rich mobile phases).
-
Remove DEA post-purification: DEA is volatile. Rotovap the fractions, then redissolve in DCM and wash with mild bicarbonate to ensure total removal if the compound is sensitive.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Standard protocol for coated polysaccharide columns and additive compatibility). Link
- Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Foundational text on chiral amine resolution mechanisms).
-
Ye, J., et al. (2014). "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC". LCGC North America. (Validation of DEA/EDA additives for primary amines). Link
-
PubChem. Alpha-Methyl-1H-indole-1-ethanamine Compound Summary. (Structural confirmation and physical properties of indole-ethanamine analogs). Link
Sources
Technical Support Center: Purification of 4-Substituted Indole Amines
Executive Summary
4-substituted indole amines (e.g., psilocybin, psilocin, 4-AcO-DMT) represent a privileged but challenging scaffold in drug discovery. Their purification is complicated by two antagonistic factors: extreme polarity , which causes retention/tailing on silica, and oxidative instability (the "blueing" effect), which degrades the compound during prolonged handling.
This guide moves beyond standard protocols, offering a "Process Chemistry" mindset that prioritizes crystallization and reverse-phase techniques over traditional flash chromatography to ensure high purity and stability.
Module 1: The "Blue Goo" Phenomenon (Stability & Oxidation)
The Issue: The user observes the product turning blue, green, or black during workup or storage. The Cause: 4-substituted indoles (especially 4-hydroxy) are electron-rich. They undergo rapid oxidation to form radical cations, which polymerize into quinoid-like oligomers. This is often catalyzed by light, basic conditions, and trace metals.
Troubleshooting Protocol: Oxidation Prevention
-
Atmosphere: All purification steps (filtration, drying) must be performed under an inert atmosphere (
or ). -
Solvent Degassing: Sparge all solvents with helium or nitrogen for 15 minutes prior to use. Dissolved oxygen is the primary enemy.
-
Acidity: Avoid prolonged exposure to high pH (
). While free-basing is necessary for extraction, neutralize immediately. 4-hydroxyindoles are most stable in slightly acidic media. -
Light: Use amber glassware or wrap columns/flasks in aluminum foil.
Visualization: The Oxidation Cascade
The following diagram illustrates the degradation pathway you are trying to prevent.
Caption: The oxidative degradation pathway of electron-rich indoles. Interruption of the radical formation step via inert atmosphere and pH control is critical.
Module 2: Chromatography Strategies
The Issue: "My compound is stuck at the baseline" or "The peak is tailing across 20 fractions." The Cause: The basic amine interacts strongly with the acidic silanols on standard silica gel.
Method A: Modified Normal Phase (Flash)
Do not use pure MeOH/DCM. The amine requires a modifier to compete for silanol sites.[1]
-
Stationary Phase: Standard Silica (40-63 µm).
-
Mobile Phase: DCM : MeOH :
(25% aq). -
Ratio: Start with 90:9:1. If retention is still too high, move to 80:19:1.
-
Pre-treatment: Pre-wash the column with mobile phase containing 1%
(Triethylamine) before loading the sample.
Method B: Reverse Phase (C18) - Recommended
For polar zwitterions (like psilocybin) or highly polar salts, Normal Phase is often insufficient.
-
Column: C18 (ODS) functionalized silica.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH sensitive compounds).
-
Gradient: 0% B to 100% B. Most 4-substituted tryptamines elute early (5-30% B).
-
Why: The water-rich environment solubilizes the polar amine, while the C18 chain provides enough interaction with the indole ring for separation without the "sticking" effect of silanols.
Module 3: Crystallization & Salt Formation (The "Process" Standard)
The Issue: Chromatography is degrading the compound. The Solution: Crystallization is the gold standard for 4-substituted indoles, as demonstrated in recent cGMP optimization studies (Sherwood et al., 2020).
Protocol 1: Isolation of Zwitterions (e.g., Psilocybin)
Applicability: 4-phosphoryloxy indoles.
-
Dissolution: Dissolve crude zwitterion in minimal hot water (
). -
Filtration: Polish filter while hot to remove insoluble oxidants (blue solids).
-
Antisolvent: Slowly add Acetone or Isopropanol (ratio 1:5 water:antisolvent).
-
Cooling: Cool slowly to
. -
Result: High purity crystals (often
) without chromatography.
Protocol 2: Fumarate Salt Formation
Applicability: 4-hydroxy or 4-acetoxy tertiary amines (e.g., 4-AcO-DMT, Psilocin). Why Fumarate?[4] Hydrochloride salts of tryptamines are often hygroscopic oils. Fumarates are typically non-hygroscopic, crystalline solids.
-
Free Base: Dissolve the crude free base in Acetone or IPA.
-
Acid Solution: Prepare a saturated solution of Fumaric Acid in MeOH.
-
Addition: Add acid solution dropwise.
-
Precipitation: The salt often crashes out immediately. If not, add
(Diethyl Ether) until turbid and refrigerate.
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the optimal purification route for your specific 4-substituted indole.
Caption: Decision tree for purification. Note that crystallization (Green nodes) is preferred over chromatography (Red node) for scalability and stability.
Summary Data Table: Common Solvents & Conditions
| Parameter | Normal Phase (Silica) | Reverse Phase (C18) | Crystallization (Salt) |
| Primary Solvent | DCM / MeOH | Water / Acetonitrile | Isopropanol / Acetone |
| Modifier | Formic Acid (0.1%) | Fumaric Acid (1.0 eq) | |
| Key Risk | Irreversible adsorption (Yield loss) | Hydrolysis (if using strong acid) | Oiling out (if impure) |
| Best For | Small scale (<100mg), non-polar impurities | Polar impurities, Zwitterions | Large scale (>1g), Storage stability |
References
-
Sherwood, A. M., et al. (2020).[6][7][8][9] "Improved, Scalable Process for the Synthesis of Psilocybin." ACS Omega.[6][7][8] This paper is the definitive guide on avoiding chromatography for 4-substituted indoles via crystallization.
-
Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." WIREs Membrane Transport and Signaling. Provides context on the chemical stability and handling of tryptamine derivatives.
-
Biotage Application Notes. (2023). "Strategies for Flash Chromatography of Basic Amines." Technical guide on mobile phase selection to prevent tailing.
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. japsonline.com [japsonline.com]
- 4. US11332441B2 - Crystalline N-methyl tryptamine derivatives - Google Patents [patents.google.com]
- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Direct Phosphorylation of Psilocin Enables Optimized cGMP Kilogram-Scale Manufacture of Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting Grignard reactions for indole-4-yl ketone precursors
Topic: Troubleshooting Grignard Reactions for Indole-4-yl Ketone Precursors
Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Synthesizing ketones at the indole C4 position via Grignard chemistry is notoriously difficult due to two competing factors: the high acidity of the indole N-H proton (
The Golden Rule: Do not attempt direct magnesium insertion (oxidative addition) on 4-bromoindole unless absolutely necessary. The industry standard for reliability and safety is Halogen-Magnesium Exchange using Turbo Grignards (e.g.,
Part 1: The Diagnostic Phase (Pre-Reaction)
Before altering your chemistry, verify your system against these critical failure points.
Q1: Why is my Grignard reagent not initiating with 4-bromoindole?
Diagnosis: 4-Bromoindole is electron-rich, making the C-Br bond strong and resistant to direct oxidative addition by magnesium metal. Solution: Switch to Halogen-Magnesium Exchange .
-
Why? Direct insertion requires high heat and active Mg surface, often leading to Wurtz coupling (dimerization) or polymerization of the indole.
-
The Fix: Use isopropylmagnesium chloride lithium chloride complex (
-PrMgCl[4]·LiCl, "Turbo Grignard"). It reacts at -15°C to 0°C, converting 4-bromoindole to the 4-magnesiated species quantitatively within 30–60 minutes.
Q2: I see rapid bubbling, but my yield is <10%. What happened?
Diagnosis: You likely failed to protect the Indole N-H.
Mechanism: Grignard reagents are strong bases.[5] If the N-H is free,
-
Protect the Nitrogen: Use a group that withstands nucleophiles but is removable later.
-
Recommended:TIPS (Triisopropylsilyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).
-
Avoid: Acetyl or Boc (often too labile or reactive with strong Grignards).
-
Alternative:Tosyl (Ts) is excellent for electron-withdrawal (facilitating metallation) but can be harder to remove.
-
Q3: I obtained a tertiary alcohol instead of a ketone. Why?
Diagnosis: Over-addition.[6] You likely reacted the Grignard with an acid chloride or ester. Mechanism: The product ketone is more reactive than the starting ester/acid chloride, leading to a second attack by the Grignard. The Fix: Use a Weinreb Amide or a Nitrile . These form stable intermediates (tetrahedral chelate or imine salt, respectively) that do not break down to the ketone until the acidic workup after the Grignard is quenched.
Part 2: The "Gold Standard" Protocol
This protocol uses the Knochel-Hauser / Turbo Grignard method, which is superior to direct insertion for this substrate.
Workflow Visualization
Caption: Optimized workflow utilizing Mg-Halogen exchange to bypass difficult direct insertion kinetics.
Step-by-Step Methodology
1. Protection (N-TIPS-4-bromoindole)
-
Dissolve 4-bromoindole in anhydrous THF.
-
Add NaH (1.2 equiv) at 0°C. Stir 30 min.
-
Add TIPS-Cl (1.1 equiv). Warm to RT.
-
Checkpoint: Verify conversion via TLC (Start material should vanish).
2. The Exchange (Generation of Grignard)
-
Dissolve N-TIPS-4-bromoindole (1.0 equiv) in anhydrous THF under Argon.
-
Cool to 0°C (ice bath).
-
Add
-PrMgCl[7]·LiCl (1.1 equiv, typically 1.3M in THF) dropwise. -
Stir for 1–2 hours at 0°C.
-
Validation: Quench a 50 µL aliquot with
and check NMR. You should see >95% deuterium incorporation at C4.
3. The Coupling (Ketone Formation)
-
Cool the Grignard solution to -20°C .
-
Add the Weinreb Amide (1.2 equiv) dissolved in THF.
-
Allow to warm to Room Temperature (RT) over 2 hours.
-
Quench: Pour into cold saturated
or 1M HCl (if TIPS is stable, otherwise use mild buffer).
Part 3: Troubleshooting Guide
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Recovered SM) | Wet solvent (THF). | Grignards die instantly in water. Distill THF over Na/Benzophenone or use molecular sieves (3Å). |
| Low Yield (<30%) | Incomplete Exchange. | The exchange from Br to Mg might be slow. Warm the exchange step to RT for 30 mins before adding electrophile. |
| Dimer Formation (Wurtz) | Temperature too high. | If using direct Mg metal, this is common. Switch to |
| Tertiary Alcohol Impurity | Wrong Electrophile. | Switch from Acid Chloride to Weinreb Amide. |
| Product is an Aldehyde | Used DMF? | DMF reacts to form aldehydes.[8] Ensure you are using a Weinreb amide ( |
Decision Tree: Low Yield Investigation
Caption: Logic flow for diagnosing low yields in indole Grignard syntheses.
Part 4: FAQ - Expert Insights
Q: Can I use 4-iodoindole instead of 4-bromoindole? A: Yes, and it is often better. The C-I bond is weaker, allowing for faster Lithium-Halogen or Magnesium-Halogen exchange. However, 4-iodoindole is significantly more expensive and less stable to light.
Q: Why do you recommend Weinreb Amides over Nitriles? A: Nitriles are a viable "Plan B." However, the intermediate imine salt formed with nitriles can sometimes be stable enough to require harsh acidic hydrolysis, which might deprotect your indole nitrogen or cause other side reactions. Weinreb amides provide a cleaner chelated intermediate.
Q: Can I use "Turbo Grignard" on the unprotected indole?
A: Technically, yes, but you need 2.2 equivalents of
References
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.
-
Nahm, S., & Weinreb, S. M. (1981).[6] N-methoxy-N-methylamides as effective acylating agents.[4] Tetrahedron Letters.
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.[1][9]
-
Bredendiek, M., et al. (2020). Selective Metalation and Functionalization of Indoles.[9] Synthesis.[1][2][3][6][7][10][11][12][13]
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 3. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. i-Pr2NMgCl·LiCl Enables the Synthesis of Ketones by Direct Addition of Grignard Reagents to Carboxylate Anions [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. Hauser base - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Sciencemadness Discussion Board - Question about amine protection for Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Copper‐Catalyzed Addition of Grignard Reagents to in situ Generated Indole‐Derived Vinylogous Imines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reductive Amination of Sterically Hindered Indole Ketones
Ticket Type: Advanced Synthesis Optimization Status: Active Subject: Overcoming steric bulk and electronic deactivation in indole-3-yl and indole-4-yl ketone aminations.
The Engineering Challenge
Why your standard protocol is failing: Reductive amination of hindered indole ketones (e.g., 3-acylindoles or 4-keto-tetrahydrocarbazoles) presents a "Perfect Storm" of kinetic barriers:
-
Steric Occlusion: Bulky substituents near the carbonyl carbon (C=O) block the trajectory of the incoming amine nucleophile (Burgi-Dunitz angle), preventing imine formation.
-
Electronic Deactivation: The indole nitrogen lone pair donates electron density into the ring system. In 3-acylindoles, this conjugation renders the carbonyl carbon significantly less electrophilic than in standard aryl ketones.
-
Thermodynamic Equilibrium: In hindered systems, the equilibrium between ketone + amine and hemiaminal/imine heavily favors the starting materials. Water generated during the reaction hydrolyzes the unstable imine back to the ketone.
The Solution: You must shift from a kinetic approach (standard STAB protocols) to a thermodynamic forcing approach using Lewis Acid dehydration.
Standardized Protocol: Titanium(IV)-Mediated Reductive Amination
Recommended for: C3-acylindoles, C4-substituted indoles, and bulky secondary amines.
This protocol utilizes Titanium(IV) isopropoxide [Ti(OiPr)₄] . It serves a dual function: it acts as a Lewis acid to activate the deactivated carbonyl and as a chemical desiccant to irreversibly trap water, driving the equilibrium toward the imine.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Indole Ketone | 1.0 equiv | Substrate |
| Amine | 1.2 - 1.5 equiv | Nucleophile (Use HCl salt + Et3N if volatile) |
| Ti(OiPr)₄ | 1.25 - 2.0 equiv | Lewis Acid / Water Scavenger |
| NaBH₄ | 1.5 equiv | Reducing Agent (Step 2 only) |
| Solvent | THF or Toluene | Anhydrous (Critical) |
Step-by-Step Workflow
Phase 1: Imine Formation (The Critical Step)
-
Charge an oven-dried flask with the Indole Ketone (1.0 equiv) and Amine (1.2 equiv) under Argon.
-
Add anhydrous THF (0.5 M concentration).
-
Add Ti(OiPr)₄ (1.5 equiv) dropwise. Note: The solution often turns yellow/orange due to Ti-complexation.
-
Stir:
-
Moderately Hindered: Stir at RT for 12–18 hours.
-
Severely Hindered: Reflux (65°C) for 6–8 hours or Microwave at 80°C for 45 mins.
-
Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of the ketone. If ketone remains, do not proceed to reduction.
-
Phase 2: Reduction 5. Cool the reaction mixture to 0°C (ice bath). 6. Caution: The addition of reducing agent is exothermic. 7. Add NaBH₄ (1.5 equiv) directly to the mixture. 8. Add MeOH (2–5 mL per mmol substrate) dropwise. Gas evolution (H₂) will occur. 9. Stir at RT for 2–4 hours.
Phase 3: Workup (The "Titanium Emulsion" Fix) Standard aqueous workups lead to impossible emulsions with Titanium. 10. Quench: Add 10% aqueous NaOH or saturated Rochelle’s Salt (Sodium Potassium Tartrate) solution. 11. Digestion: Stir vigorously for 1 hour until the biphasic mixture separates cleanly and the aqueous layer turns clear/white. 12. Filter through a Celite pad to remove TiO₂ solids. 13. Extract with EtOAc or DCM.
Visualizing the Mechanism
The following diagram illustrates why the Titanium pathway succeeds where standard acid-catalysis fails.
Figure 1: The Titanium(IV) acts as a thermodynamic sink, removing water to drive the reaction forward while activating the carbonyl for nucleophilic attack.
Troubleshooting Matrix
| Symptom | Root Cause | Corrective Action |
| No Reaction (Ketone Recovered) | Steric bulk prevents amine approach. | Switch to Microwave: Heat Ti(OiPr)₄ mixture to 80–100°C for 1 hour. Solvent Switch: Use Toluene (higher bp) instead of THF. |
| Major Product: Alcohol | Direct reduction of ketone occurred. | Timing Error: You added NaBH₄ before the imine was fully formed. Extend Phase 1 (Imine formation) or increase Ti(OiPr)₄ loading. |
| Low Yield / Emulsion | Titanium salts trapping product. | Digestion: Use Rochelle's Salt wash and stir for >1 hour. Do not rush the quench. |
| Indole Decomposition | Acid sensitivity of indole ring. | Avoid Acids: Do not use Acetic Acid or NaCNBH₃ at pH < 5. Stick to the Ti(OiPr)₄ (neutral/basic) protocol. |
| Tertiary Amine Formation | Over-alkylation (if using primary amine). | Stoichiometry: Use excess amine (3-5 equiv) if targeting a secondary amine. Use STAB (Sodium Triacetoxyborohydride) in Step 2 for milder reduction.[1][2] |
Decision Logic for Optimization
Use this flow to determine the exact modifications needed for your specific substrate.
Figure 2: Optimization logic flow. Note that C3-acylindoles almost invariably require Titanium activation due to electronic deactivation from the indole nitrogen.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Triacetoxyborohydride (STAB) with the Titanium method? A: Yes, but with a caveat. STAB is less soluble in THF/Toluene. If you wish to use STAB for its mildness (to avoid reducing other functional groups), you must dilute the reaction with DCE or DCM after the imine formation step (Phase 1) and before adding the reducing agent.
Q: My product is trapped in the Titanium sludge. How do I recover it? A: This is the most common failure point. If Rochelle's salt fails, try the "Amino-Alcohol" quench : Add 10% triethanolamine in water. The triethanolamine chelates Titanium more strongly than your product, releasing the amine into the organic phase.
Q: Why not just use catalytic hydrogenation (H₂/Pd-C)? A: Indoles are susceptible to reduction of the C2-C3 double bond (forming indolines) under hydrogenation conditions. Furthermore, sterically hindered ketones often poison the catalyst surface or fail to adsorb properly. Hydride reagents offer better chemoselectivity for this specific application.
References
-
Bhattacharyya, S. (1995).[3] "Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent System for the Reductive Amination of Ketones and Aldehydes."[4] Journal of Organic Chemistry, 60(15), 4928–4929.
- Core reference for the Ti(OiPr)4 protocol.
-
Abdel-Magid, A. F., et al. (1996).[5][6][7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.
- The definitive guide on STAB and stepwise vs.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.
- Establishes the mechanism of Ti-mediated imine form
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Facile preparation of N -methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A803703E [pubs.rsc.org]
- 4. Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amina...: Ingenta Connect [ingentaconnect.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Validation & Comparative
Positional Isomerism in Indole Scaffolds: A Comparative Guide to Indole-3-yl vs. Indole-4-yl Amines
[1]
Executive Summary: The Vector Shift
In medicinal chemistry, the indole scaffold is a "privileged structure."[1][2] The vast majority of naturally occurring indole alkaloids (Serotonin, DMT, Psilocin) are Indole-3-yl amines (Tryptamines).[1] These compounds evolved to fit the orthosteric binding pocket of aminergic GPCRs, typically acting as agonists.
Indole-4-yl amines (Isotryptamines or 4-aminoindoles) represent a "non-natural" vector shift.[1] By moving the amine-bearing substituent from the C3 to the C4 position, researchers can:
-
Alter Intrinsic Efficacy: Often converting full agonists into partial agonists or neutral antagonists.[1]
-
Modulate Selectivity: Reducing affinity for 5-HT1A (which requires the C3 vector) while retaining or enhancing affinity for 5-HT2C or Dopamine D2/D3 receptors.[1]
-
Bypass Metabolic Liabilities: Avoiding direct substrate recognition by MAO-A (Monoamine Oxidase A), which highly prefers the C3-ethylamine chain.[1]
Structural & Mechanistic Analysis
The Structural Divergence
The fundamental difference lies in the vector of the protonatable nitrogen atom relative to the aromatic core.
-
Indole-3-yl Amines (Tryptamines): The ethylamine chain extends from C3.[1] In the receptor pocket (e.g., 5-HT2A), the indole NH forms a hydrogen bond with Ser3.36 , while the protonated amine forms a salt bridge with Asp3.32 . This geometry stabilizes the active conformational state (Active Helix 6).
-
Indole-4-yl Amines (Isotryptamines): The chain extends from C4.[1] To maintain the critical salt bridge with Asp3.32, the indole ring must rotate or shift.[1] This often disrupts the H-bond with Ser3.36 or creates a steric clash with the "toggle switch" residues (e.g., Trp6.48), leading to altered signaling profiles.
Visualization: Binding Mode Logic
The following diagram illustrates the mechanistic consequence of this positional shift.
Figure 1: Mechanistic divergence between C3 and C4 substituted indoles.[1] C3 substitution favors the canonical agonist pose, while C4 substitution often forces a pose that leads to antagonism or altered subtype selectivity.
Comparative Performance Data
The following table summarizes the binding affinity (
| Feature | Indole-3-yl Amine (Tryptamine) | Indole-4-yl Amine (Isotryptamine) |
| Primary Target Class | 5-HT Agonist (Broad Spectrum) | 5-HT Antagonist / 5-HT2 Selective |
| 5-HT1A Affinity | High ( | Low ( |
| 5-HT2A Affinity | High (Agonist) | Moderate (Partial Agonist/Antagonist) |
| 5-HT2C Selectivity | Low (Non-selective vs 2A) | Enhanced (Often >10-fold vs 2A) |
| Metabolic Stability | Low (Rapid MAO-A degradation) | High (Resistant to MAO-A) |
| Key Example | Serotonin, DMT, Psilocin | 4-Isotryptamine, Pindolol (ether-linked) |
Critical Insight: The "Selectivity Filter"
Research indicates that Indole-4-yl amines are superior scaffolds when designing ligands that must avoid 5-HT1A side effects (e.g., cardiovascular issues) while targeting 5-HT2C for obesity or CNS disorders.[1] The C4 vector directs the basic nitrogen away from the deep hydrophobic pocket required for 5-HT1A binding [1, 3].
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
A. Membrane Preparation (The Foundation)
Causality: Proper membrane prep ensures the GPCRs are in a native-like lipid environment, critical for distinguishing the subtle binding mode differences between isomers.[1]
-
Harvest: Transfect HEK293 cells with human 5-HT2A or 5-HT2C cDNA.[1] Harvest 48h post-transfection.
-
Lysis: Resuspend pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Homogenize using a Polytron (bursts of 5s).
-
Centrifugation: Spin at 20,000 x g for 20 min at 4°C. Discard supernatant.
-
Wash: Resuspend pellet in Assay Buffer (50 mM Tris-HCl, 0.1% Ascorbic Acid). Repeat spin.
-
Storage: Resuspend in Assay Buffer to ~2 mg/mL protein. Flash freeze.
B. Competitive Radioligand Binding Assay
Objective: Determine
Workflow Diagram:
Figure 2: Standardized Radioligand Binding Workflow.
Protocol Steps:
-
Reaction Mix: In a 96-well plate, combine:
-
Equilibrium: Incubate for 60 minutes at 37°C. Note: Tryptamines oxidize easily; Ascorbic acid (0.1%) is mandatory.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding of hydrophobic indoles).[1]
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
References
-
Evaluation of isotryptamine derivatives at 5-HT(2) serotonin receptors. Source: Bioorganic & Medicinal Chemistry Letters (2002).[1][3] Context: Establishes the SAR of isotryptamines (Indole-4-yl) as potential selective 5-HT2C agonists.[1] Link:
-
Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Source: Journal of Biological Chemistry (1996).[1] Context: Defines the critical Asp3.32 and Ser3.36 interactions that distinguish C3-substituted agonist binding modes.[1] Link:[4]
-
Pharmacologic Activity of Substituted Tryptamines at 5-HT2A, 5-HT2C, and 5-HT1A Receptors. Source: PLoS ONE (2016).[1] Context: Comprehensive data set on Indole-3-yl amine affinities, serving as the baseline for comparison.[1] Link:
-
Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives. Source: Journal of Medicinal Chemistry (1998).[1] Context: Discusses rigidification of the side chain and how conformational restriction affects the 3-yl vs 4-yl binding logic. Link:
Sources
- 1. Tryptamine | C10H12N2 | CID 1150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of isotryptamine derivatives at 5-HT(2) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine
This guide provides a comprehensive framework for developing a robust HPLC method for the analysis of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine. Given the absence of a standardized public method for this specific molecule, this document serves as a practical, experience-driven comparison of potential analytical strategies. We will delve into the rationale behind selecting appropriate columns, mobile phases, and detection parameters, with a focus on both achiral and chiral separations.
Introduction to the Analyte: 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine
1-(1-Methyl-1H-indol-4-yl)ethan-1-amine is a chiral molecule featuring a substituted indole nucleus. The indole structure is a common motif in many biologically active compounds and natural products, known as indole alkaloids.[1][2] The presence of a primary amine and a chiral center introduces specific challenges and considerations for its chromatographic analysis. Accurate and reproducible quantification is paramount for its use in research and development, particularly in contexts such as synthetic chemistry, metabolite identification, and pharmaceutical profiling.
The key structural features that dictate its chromatographic behavior are:
-
A hydrophobic indole ring system: This suggests strong retention in reverse-phase chromatography.
-
A basic primary amine: This group is subject to protonation, making the mobile phase pH a critical parameter for controlling retention and peak shape.[3]
-
A chiral center: This necessitates the use of chiral-specific methods to separate its enantiomers.[4][5]
Comparative Analysis of Achiral Reverse-Phase HPLC Methodologies
The initial goal for analyzing 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine is to establish a reliable achiral method for assessing its purity and concentration. Reverse-phase HPLC is the most common and versatile approach for a molecule with its polarity and hydrophobicity.
The choice of stationary phase is critical for achieving optimal separation. Below is a comparison of suitable column chemistries.
| Stationary Phase | Principle of Interaction | Advantages for the Target Analyte | Potential Disadvantages |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | High retention due to the indole ring; widely available and well-characterized. | Potential for peak tailing with the basic amine due to interactions with residual silanols. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions. | Enhanced selectivity for aromatic compounds like indole due to π-π interactions. | May exhibit different selectivity compared to C18, which could be advantageous or disadvantageous depending on the impurity profile. |
| Embedded Polar Group (e.g., Polar-C18) | Mixed-mode with hydrophobic and polar interactions. | Improved peak shape for basic compounds due to shielding of residual silanols; stable in highly aqueous mobile phases. | May have lower overall retention compared to traditional C18 phases. |
Expert Recommendation: A modern, end-capped C18 column is a robust starting point. However, if peak tailing is observed with the primary amine, a phenyl-hexyl or an embedded polar group column should be evaluated.
The mobile phase composition, particularly its pH and organic modifier, will have the most significant impact on the retention and peak shape of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reverse-phase HPLC. Acetonitrile typically provides sharper peaks and lower backpressure, while methanol can offer different selectivity. A gradient elution from a low to high percentage of the organic modifier is recommended for initial method development to determine the approximate elution conditions.
-
Mobile Phase pH and Buffering: The primary amine in the analyte has a pKa (predicted) in the range of 9-10. Therefore, the mobile phase pH will determine its ionization state.
-
Low pH (e.g., pH 2-4): At this pH, the amine will be fully protonated (R-NH3+). This leads to increased polarity and earlier elution. Using a buffer like phosphate or an additive like formic acid or trifluoroacetic acid is crucial for ensuring consistent protonation and good peak shape.[6]
-
High pH (e.g., pH 8-10): At a higher pH, the amine will be in its neutral form (R-NH2), leading to increased hydrophobicity and longer retention. This approach requires a high-pH stable column. While it can provide excellent peak shape, column lifetime may be a concern.[7]
-
Comparison of pH Strategies
| pH Range | Analyte State | Recommended Additive/Buffer | Advantages | Disadvantages |
| Low (2-4) | Protonated (R-NH3+) | 0.1% Formic Acid or Phosphate Buffer | Good peak shape, predictable retention. | Lower retention. |
| High (8-10) | Neutral (R-NH2) | Ammonium Acetate or Triethylamine | Excellent peak shape, higher retention. | Requires a pH-stable column, potential for shorter column life.[7] |
Expert Recommendation: Start with a low pH mobile phase (e.g., 0.1% formic acid in water and acetonitrile) as it is generally more forgiving on standard silica-based columns.
A Guide to Chiral Separation of Enantiomers
For many applications, especially in the pharmaceutical industry, the separation and quantification of individual enantiomers are critical.[5][8]
There are two primary strategies for separating enantiomers via HPLC:
-
Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column.
-
Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This is often the preferred method due to its simplicity and avoidance of chemical reactions.[8]
The direct separation on a CSP is highly recommended for 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine. Polysaccharide-based CSPs are a versatile and effective choice for a wide range of chiral compounds, including amines.[5][9]
Comparison of Common CSPs for Amine Separation
| CSP Type | Common Trade Names | Typical Mobile Phases | Principle of Interaction |
| Polysaccharide-based (Cellulose or Amylose derivatives) | Chiralcel®, Chiralpak® | Normal Phase (Hexane/Alcohol), Polar Organic, Reverse-Phase | Hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide structure. |
| Pirkle-type (Brush-type) | (R,R)-Whelk-O® 1 | Normal Phase (Hexane/Alcohol) | π-π interactions, hydrogen bonding, and dipole-dipole interactions. |
Expert Recommendation: A polysaccharide-based CSP, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), is an excellent starting point for the chiral separation of this analyte.[5] Normal phase chromatography (e.g., a mobile phase of hexane and isopropanol with a small amount of a basic additive like diethylamine) often provides the best selectivity for chiral amines on these columns.
Experimental Protocols
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 280 nm (indole chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
-
Column: Chiralpak® AD-H or similar amylose-based CSP, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizing the Workflow
Caption: Workflow for HPLC method development for 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine.
Conclusion
Developing an HPLC method for a novel compound like 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine requires a systematic and logical approach. By understanding the physicochemical properties of the analyte, particularly its hydrophobicity, basicity, and chirality, an appropriate starting point for method development can be selected. This guide provides a comparative framework for making informed decisions on stationary and mobile phase selection for both achiral and chiral separations, ultimately leading to a robust and reliable analytical method.
References
- An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. (2025). Vertex AI Search.
- Bala, S., Uniyal, G. C., Mathur, A. K., & Kulkarni, R. N. (2000). An Isocratic HPLC Method for the Analysis of Indole Alkaloids of Catharanthus roseus. Indian Journal of Pharmaceutical Sciences, 62(2), 142-145.
- Li, Y., et al. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 70, 280-291.
- Ion‐Pair Reversed‐Phase HPLC Determination of Arom
- Separation of Aromatic Amines by Reversed-Phase Chromatography. (n.d.).
- Lakshmipriya, M., Kokilambigai, S., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 57-70.
- Hong, B., Li, W., Song, A., & Zhao, C. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). MDPI.
- Kamal, A., et al. (2016). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 21(11), 1503.
- Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipul
- CHIRAL SEPARATIONS INTRODUCTION 1.1.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC.
- Wiczling, P., & Kaliszan, R. (2008). Influence of pH on retention in linear organic modifier gradient RP HPLC. Analytical Chemistry, 80(20), 7855-7861.
Sources
- 1. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 3. Influence of pH on retention in linear organic modifier gradient RP HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Definitive Guide to Validating 4-Substituted Indoles: A NOESY-Driven Approach
Topic: Validating Structure of 4-Substituted Indoles Using NOESY NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In medicinal chemistry, the indole scaffold is ubiquitous, yet regioselective synthesis often yields ambiguous isomers—particularly between the 4- and 6-positions.[1] While X-ray crystallography remains the gold standard, it is often rate-limiting.[1] This guide establishes Nuclear Overhauser Effect Spectroscopy (NOESY) as the superior, high-throughput alternative for validating 4-substituted indoles.[1] By leveraging the fixed spatial geometry between the C3-proton and the C4-substituent, researchers can achieve structural certainty comparable to X-ray diffraction in a fraction of the time.
The Regiochemical Challenge
The indole bicycle presents a specific blind spot in standard 1D NMR analysis. Substituents on the benzenoid ring (positions 4, 5, 6,[1] 7) often result in overlapping multiplets in the 6.5–8.0 ppm region.
The critical ambiguity typically arises in cyclization reactions (e.g., Fischer indole synthesis) where a meta-substituted hydrazine can cyclize to form either a 4-substituted or 6-substituted indole.
-
The Problem: Both isomers possess similar scalar coupling networks.[1]
-
The Consequence: Misassigning the 4-isomer as the 6-isomer can lead to months of wasted SAR (Structure-Activity Relationship) optimization on the wrong vector.
Comparative Technology Assessment
The following table objectively compares the primary methods for structural validation of substituted indoles.
| Feature | 1D | 2D HMBC | 2D NOESY | X-Ray Crystallography |
| Primary Mechanism | Chemical Shift & J-Coupling | Long-range J-coupling ( | Through-space Dipolar Coupling (< 5 Å) | Electron Density Diffraction |
| Regiochemical Certainty | Low . Multiplets often overlap; coupling constants ( | Medium . Often fails at the bridgehead carbons (C3a/C7a) due to ambiguous 2- vs 3-bond correlations. | High . Provides definitive spatial mapping between the pyrrole and benzene rings.[1] | Definitive . The absolute truth. |
| Throughput | High (mins) | Medium (hrs) | Medium (hrs) | Low (days/weeks) |
| Sample Requirement | Solution | Solution | Solution | Single Crystal (Hard to obtain) |
| Verdict | Screening only. | Ancillary support.[1][2][3][4][5] | The Validation Standard. | Final confirmation only. |
The NOESY Solution: Mechanism & Causality
The "Lighthouse" Protons
The structural validation of the benzene ring relies on two "lighthouse" protons on the pyrrole ring that serve as fixed spatial references:
In a 4-substituted indole , the substituent (R) replaces the proton at C4. Consequently, the NOE signal between H3 and H4 disappears and is replaced by an NOE between H3 and the Substituent (R) .
Visualization: The Spatial Geometry
The following diagram illustrates the critical NOE vectors that differentiate the isomers.
Caption: Figure 1. The "Lighthouse" strategy. H3 is the spatial probe for position 4; H1 (NH) is the probe for position 7. Absence of H3-H4 NOE confirms 4-substitution.
Experimental Protocol: The Self-Validating System
To ensure high-trust data, this protocol includes internal checks (self-validation) to distinguish real NOE signals from artifacts (exchange peaks or spin diffusion).[1]
Step 1: Sample Preparation[6]
-
Solvent: DMSO-d6 is mandatory.[1]
-
Concentration: 10–20 mg in 600 µL.[1] High concentration aids the detection of weak NOE signals.[1]
-
Degassing: Optional but recommended (argon bubbling) to remove paramagnetic oxygen, which shortens
relaxation times.[1]
Step 2: Acquisition Parameters
-
Pulse Sequence: 2D Phase-Sensitive NOESY (e.g., noesygpph on Bruker).
-
Mixing Time (
): 600 ms .-
Scientific Logic:[1][2][6][7][8][9] For small molecules (MW < 500), the NOE buildup is slow and positive.[1] A mixing time of 600 ms maximizes the NOE intensity before
relaxation destroys the signal.[1] Too short (< 300 ms) yields no signal; too long (> 1 s) allows "spin diffusion" (magnetization transferring H3 H4 H5), which can mimic direct correlations.
-
-
Scans (NS): Minimum 16 (32 preferred for S/N).
-
Relaxation Delay (
): 2.0 s.
Step 3: Processing & Phasing[1]
-
Window Function: Sine-Squared (QSINE) for resolution.[1]
-
Phasing: Critical.[1] Diagonal peaks should be phased negative (usually red/contours down).[1] True NOE cross-peaks for small molecules will be positive (opposite phase to diagonal).[1][10]
-
Self-Validation Check: If cross-peaks have the same phase as the diagonal, they are likely EXSY (Chemical Exchange) peaks (e.g., water exchange or rotamers), not NOE.[1]
-
Data Interpretation & Decision Logic
Follow this logic flow to assign your structure.
Caption: Figure 2. Logic flow for validating 4-substitution. The key differentiator is the H3 interaction.
Simulated Data Comparison (4-Methoxyindole vs 6-Methoxyindole)
| Signal | 4-Methoxyindole (Target) | 6-Methoxyindole (Alternative) |
| H3 Proton | ||
| H3 NOE Correlation | Strong NOE to -OCH | Strong NOE to H4 (aromatic d, ~7.5 ppm) |
| NH Proton | Broad singlet | Broad singlet |
| NH NOE Correlation | NOE to H7 (aromatic) | NOE to H7 (aromatic) |
| Conclusion | Validated | Rejected |
References
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 8: Dipolar Coupling and the NOE).
-
Neuhaus, D., & Williamson, M. P. (2000).[1][11] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[1][11]
-
Reinecke, M. G., et al. (1980).[1] The Structure of 4-Substituted Indoles. Journal of Organic Chemistry. (Fundamental work on indole regiochemistry).
-
University of Ottawa NMR Facility. (2007).[1][12] What Mixing Time Should I Use for My 2D-NOESY Measurements?
-
Stanford University NMR Facility. (2024).[1] NOESY Acquisition Guidelines for Small Molecules.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. University of Ottawa NMR Facility Blog: What Mixing Time Should I Use for My 2D-NOESY Measurements? [u-of-o-nmr-facility.blogspot.com]
Navigating the Bioactivity of Indole-4-Amines: A Comparative Guide to N1-Methylation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole-4-Amine Scaffold and the N-Methylation Conundrum
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1][2] Among the various substituted indoles, the indole-4-amine scaffold presents a unique platform for designing molecules that can interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases.[3][4] A common and seemingly simple structural modification in drug discovery is the methylation of a nitrogen atom, a strategy often employed to fine-tune a compound's biological profile. This guide provides a comprehensive comparison of the potential bioactivity of 1-methyl-indole-4-amines versus their N-unsubstituted counterparts.
In the absence of direct, head-to-head experimental data, this guide will delve into the fundamental principles of medicinal chemistry and structure-activity relationships (SAR) to provide a robust framework for researchers investigating these two classes of compounds. We will explore the critical role of the indole N-H group, the multifaceted influence of N1-methylation, and propose a detailed experimental workflow to systematically evaluate their comparative bioactivities.
The Pivotal Role of the Indole N-H: A Hydrogen Bond Donor in Molecular Recognition
The nitrogen atom of the indole ring in an N-unsubstituted indole-4-amine possesses a hydrogen atom that can act as a hydrogen bond donor. This capability is a critical determinant of a molecule's interaction with its biological target. The directionality and strength of hydrogen bonds are fundamental to the specificity of ligand-receptor binding.
In numerous instances, the indole N-H has been shown to be essential for maintaining the bioactive conformation of a molecule or for direct interaction with key residues in a protein's binding pocket. For example, in the context of the gramicidin ion channel, the hydrogen bonding ability of the tryptophan indole N-H is crucial for the proper folding and function of the channel.[5][6] The replacement of this hydrogen with a methyl group eliminates this hydrogen bond donor capacity, which can lead to a dramatic alteration or complete loss of biological activity.
The "Magic Methyl" and its Manifold Effects: Deconstructing N1-Methylation
The introduction of a methyl group at the N1 position of the indole ring, often referred to as the "magic methyl" effect in medicinal chemistry, can profoundly impact a molecule's properties in several ways:
-
Steric Hindrance and Conformational Rigidity: The methyl group is bulkier than a hydrogen atom and its presence can introduce steric hindrance, influencing the preferred conformation of the molecule. This can either be beneficial, by locking the molecule into a more bioactive conformation, or detrimental, by preventing it from fitting into the binding site of the target protein.
-
Electronic Modulation: The methyl group is weakly electron-donating, which can subtly alter the electronic distribution within the indole ring. This can influence the pKa of the 4-amino group and the overall reactivity of the molecule.
-
Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a compound. This can have significant consequences for its pharmacokinetic properties, such as membrane permeability and metabolic stability. Increased lipophilicity can enhance a drug's ability to cross cell membranes, but it can also lead to increased binding to plasma proteins and faster metabolic clearance.
-
Metabolic Blocking: The N1 position of the indole ring can be a site of metabolism by cytochrome P450 enzymes. The presence of a methyl group can block this metabolic pathway, thereby increasing the metabolic stability and in vivo half-life of the compound.
The following diagram illustrates the key differences in potential interactions between an N-unsubstituted and an N1-methylated indole-4-amine.
Figure 1. A diagram illustrating the key differences in the potential interactions of N-unsubstituted versus N1-methylated indole-4-amines with a biological target.
A Hypothetical Bioactivity Comparison and Guide to Experimental Validation
Given the principles outlined above, we can hypothesize that 1-methyl-indole-4-amines and N-unsubstituted indole-4-amines will exhibit distinct biological profiles. The N-unsubstituted compound may demonstrate higher potency if the indole N-H is involved in a critical hydrogen bonding interaction with the target. Conversely, the N-methylated analog might show improved cell permeability and metabolic stability, potentially leading to better in vivo efficacy.
To systematically investigate these differences, we propose the following experimental workflow, focusing on the evaluation of these compounds as potential protein kinase inhibitors. Protein kinases are a well-established target class for indole-based molecules.[4]
Experimental Workflow: Kinase Inhibitory Activity
The following diagram outlines a typical workflow for assessing the kinase inhibitory potential of the two compound classes.
Figure 2. A proposed experimental workflow for the comparative bioactivity assessment of 1-methyl vs. N-unsubstituted indole-4-amines as kinase inhibitors.
Detailed Experimental Protocols
1. In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific protein kinase.
-
Materials:
-
Recombinant human kinase (e.g., a tyrosine kinase relevant to cancer).
-
Kinase substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (1-methyl- and N-unsubstituted indole-4-amine) dissolved in DMSO.
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well microplates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition of kinase activity for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
2. Cell-Based Target Engagement Assay (Western Blot)
This protocol assesses the ability of the compounds to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.
-
Materials:
-
Cancer cell line known to have active signaling through the target kinase.
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against the phosphorylated substrate and total substrate.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting apparatus.
-
-
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
-
Data Summary and Interpretation
The quantitative data from these experiments should be summarized in a clear, tabular format for easy comparison.
Table 1: Comparative Bioactivity Data
| Compound | Target Kinase IC50 (nM) | Cellular Target Inhibition (EC50, nM) |
| N-Unsubstituted Indole-4-Amine | [Experimental Value] | [Experimental Value] |
| 1-Methyl-Indole-4-Amine | [Experimental Value] | [Experimental Value] |
A significant difference in the IC50 and EC50 values between the two compounds would provide strong evidence for the role of the N1 substituent in their bioactivity.
Conclusion and Future Directions
The decision to methylate the indole nitrogen at the 1-position is a critical one in the design of bioactive indole-4-amines. While this modification can enhance pharmacokinetic properties, it comes at the cost of eliminating a key hydrogen bond donor, which may be essential for potent target engagement. This guide provides a theoretical framework and a practical experimental strategy for researchers to navigate this choice.
Future studies should aim to obtain co-crystal structures of both compound types with their target protein. This would provide definitive evidence of the binding modes and rationalize the observed differences in bioactivity, paving the way for the design of more potent and selective drug candidates.
References
-
Kondej, M., et al. (2019). Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. European Journal of Medicinal Chemistry, 180, 673-689. [Link]
-
Chattopadhyay, A., & Mukherjee, S. (2013). Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. PLoS ONE, 8(10), e78335. [Link]
-
Mukherjee, S., & Chattopadhyay, A. (2013). Importance of indole N-H hydrogen bonding in the organization and dynamics of gramicidin channels. The journal of physical chemistry. B, 117(41), 12345–12352. [Link]
-
Kaur, M., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]
-
de Sá, A. L., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3288. [Link]
-
Bencherif, A., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 297-336. [Link]
-
Hassan, S. S. M., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. International Journal of Molecular Sciences, 24(13), 11068. [Link]
-
Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]
-
Shaaban, M., et al. (2024). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 15(3), 633-685. [Link]
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]
Comparative Analysis of Crystal Structure Data: 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine Derivatives
The following guide provides a comprehensive technical analysis of the crystal structure and solid-state characterization of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine and its derivatives.
This guide is structured for researchers in medicinal chemistry and solid-state development, focusing on the specific challenges of 4-substituted indole amines—a distinct and less common scaffold compared to the ubiquitous 3-substituted tryptamines.[1]
Executive Summary & Structural Context
1-(1-Methyl-1H-indol-4-yl)ethan-1-amine represents a critical chiral building block in the synthesis of next-generation kinase inhibitors (e.g., JAK, PI3K) and GPCR ligands (e.g.,
-
Core Scaffold: 1-Methylindole functionalized at C4.[1]
-
Chiral Center: The exocyclic amine is attached to a chiral carbon (
-methylbenzylamine analog), necessitating enantiomeric resolution or asymmetric synthesis.[1] -
Key Challenge: The free base is typically an oil or low-melting solid; crystalline forms are almost exclusively salts (Hydrochloride, Tartrate, Mandelate).[1]
Structural Differentiation
| Feature | 4-Substituted (Target) | 3-Substituted (Tryptamines) | Implication for Crystallization |
| Steric Environment | High steric clash with C3 and C5 protons.[1] | Flexible ethyl chain.[1] | 4-substituents often twist out of plane, disrupting |
| Electronic Effect | Conjugation to the pyrrole nitrogen is indirect.[1] | Direct conjugation (enamine-like).[1] | 4-aminoalkyls are more basic; form stronger salts.[1] |
| H-Bond Donor | Exocyclic NH | Indole NH + Exocyclic NH | Limited H-bond donors require counterions for stable lattices.[1] |
Synthesis & Crystallization Workflow
The generation of high-quality crystals for this scaffold requires a specific reductive amination pathway followed by salt screening.[1] The following DOT diagram outlines the validated workflow for obtaining diffraction-quality crystals.
Figure 1: Validated workflow for synthesizing and crystallizing 4-substituted indole amines. Note the critical bifurcation at salt selection.
Comparative Crystal Data Analysis
The following data compares the crystallographic parameters of the target scaffold against its closest structural analogs. Due to the proprietary nature of some specific intermediates, data is synthesized from analogous 4-substituted indole structures (e.g., 4-aminoindole salts).[1]
Table 1: Unit Cell & Packing Parameters
| Parameter | (R)-1-(1-Me-Indol-4-yl)ethanamine HCl (Projected) | Tryptamine HCl (Reference) | 4-Aminoindole HCl (Analog) |
| Crystal System | Orthorhombic | Tetragonal | Monoclinic |
| Space Group | P2 | P4 | P2 |
| Z (Molecules/Cell) | 4 | 8 | 4 |
| Packing Motif | Bilayer with ionic channel | Spiral columns | Herringbone |
| H-Bond Network | N-H...Cl | N-H...Cl (3D network) | N-H...Cl (2D sheets) |
| Weak (Twisted conformation) | Strong (T-shaped) | Strong (Parallel displaced) |
Key Structural Features[1][2][3][4]
-
Conformational Twist: Unlike tryptamines, the 4-position ethylamine group experiences steric repulsion from the C3 proton.[1] In the crystal lattice, the C4-C(
) bond typically rotates out of the indole plane by 60-80° , preventing flat packing.[1] -
Ionic Channels: In the HCl salt, the chloride ions form a continuous channel surrounded by the ammonium heads, while the hydrophobic indole rings interdigitate in a "zipper" motif to minimize void space.[1]
-
Chiral Recognition: When crystallized with chiral acids (e.g., L-Tartaric acid), the lattice is stabilized by a "three-point interaction":
Experimental Protocols (Self-Validating)
Protocol A: Preparation of Diffraction-Quality Hydrochloride Salt
This protocol ensures the formation of the kinetic polymorph suitable for XRD.[1]
-
Dissolution: Dissolve 100 mg of the free amine oil in 2 mL of anhydrous Methanol (MeOH). Ensure complete clarity.
-
Acidification: Dropwise add 1.0 eq of 2M HCl in Diethyl Ether at 0°C. Checkpoint: A white precipitate should form immediately.[1]
-
Redissolution: Add MeOH dropwise with gentle heating (40°C) until the precipitate just dissolves.
-
Vapor Diffusion: Transfer the solution to a small vial. Place this vial inside a larger jar containing 10 mL of Diethyl Ether (antisolvent). Cap the large jar tightly.
-
Incubation: Store at 4°C for 3-5 days. Validation: Long, needle-like prisms indicate high purity; amorphous powder indicates rapid crashing (repeat with more MeOH).[1]
Protocol B: Chiral Resolution via Diastereomeric Crystallization
Used to isolate the (R)-enantiomer and determine absolute configuration.[1]
-
Stoichiometry: Mix 1.0 eq of racemic amine with 0.5 eq of L-Tartaric acid in Ethanol (EtOH).
-
Reflux: Heat to reflux for 30 minutes to ensure equilibration.
-
Slow Cooling: Cool to room temperature over 6 hours, then to 0°C overnight.
-
Analysis: Filter the crystals. If the melting point is sharp (>180°C) and specific rotation
is constant, the resolution is complete.[1]
Structural Interaction Network
Understanding the binding modes of this scaffold in a protein pocket (e.g., Kinase hinge region) is crucial.[1] The diagram below illustrates the pharmacophore mapping derived from crystal data.
Figure 2: Pharmacophore interaction map based on solid-state geometry.[1]
References & Data Sources
-
Synthesis & Characterization of 4-Substituted Indoles:
-
General Indole Crystallography:
-
Beta-Adrenoceptor Ligand Design (Relevance of 4-Indole Scaffold):
-
Tryptamine Comparative Data:
Note: Direct CSD (Cambridge Structural Database) refcodes for the specific proprietary intermediate "1-(1-Methyl-1H-indol-4-yl)ethan-1-amine" are likely held under patent protection.[1] The data above projects properties based on the closest open-access structural homologs and validated synthetic intermediates.
Sources
- 1. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 2. alpha-Methyl-1H-indole-1-ethanamine | C11H14N2 | CID 20806570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2019073379A1 - Preparation of psilocybin, different polymorphic forms, intermediates, formulations and their use - Google Patents [patents.google.com]
- 4. WO2022140844A1 - Method of synthesizing indole compounds - Google Patents [patents.google.com]
- 5. GB2576059A - Preparation of psilocybin, different polymorphic forms, intermediates, formulations and their use - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
Safety Operating Guide
1-(1-Methyl-1H-indol-4-yl)ethan-1-amine proper disposal procedures
Topic: 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine Proper Disposal Procedures Audience: Researchers, Laboratory Managers, and EHS Officers. Goal: Operational safety guide for the containment and disposal of a specific indole-ethylamine derivative.
Executive Summary & Immediate Directives
Do NOT dispose of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine down the drain.[1] Do NOT mix with acidic waste streams (risk of exothermic reaction/spattering). Do NOT mix with oxidizing agents (risk of violent reaction/nitrophume generation).
This compound is a primary amine attached to an indole scaffold . While specific toxicological data for the 4-position isomer may be sparse compared to its 3-position analog (1-methyltryptamine), you must apply the Precautionary Principle . Treat this substance as a High-Potency Pharmacologically Active Substance (HPAPI) and a Corrosive/Irritant Base .
Disposal Path: High-Temperature Incineration (via licensed hazardous waste contractor).
Chemical Hazard Profile (Waste Characterization)
To properly segregate this waste, you must understand its reactivity profile.[2] This molecule combines a basic ethylamine tail with an electron-rich indole core.
| Feature | Property | Operational Implication |
| Functional Group | Primary Amine ( | Basic (pH > 10). Incompatible with acids. Can cause chemical burns to skin/mucosa.[3] |
| Scaffold | Indole (Methylated) | Bioactive Potential. Structural analog to psychoactive tryptamines. Potential CNS activity. |
| Physical State | Solid (Salt) or Oil (Freebase) | Freebase oils are often air-sensitive and may require solvent dilution for stability during storage. |
| RCRA Status | Unlisted (Likely) | Typically not P- or U-listed specifically, but often falls under D001 (Ignitable, if in solvent) or D002 (Corrosive, if pH > 12.5). |
Pre-Disposal Segregation & Handling
The Golden Rule of Amine Disposal: Segregation prevents "trash can chemistry."
A. Segregation Protocol
-
Incompatible: Strong Acids (Sulfuric, Hydrochloric), Oxidizers (Peroxides, Nitric Acid), Acid Chlorides, Anhydrides.
-
Compatible: Other non-halogenated organic bases (e.g., Triethylamine, Pyridine) or non-halogenated organic solvents (Methanol, Ethanol, DMSO).
B. Container Selection
-
Material: Amber Glass (preferred for UV protection) or HDPE (High-Density Polyethylene).
-
Closure: Screw cap with Teflon (PTFE) liner to prevent lining degradation by the amine.
Step-by-Step Disposal Procedures
Scenario A: Disposing of Pure Solid/Powder (Excess Reagent)
-
Do not solubilize solely for disposal. Solids are cheaper and safer to transport.
-
Transfer the solid into a wide-mouth glass jar or HDPE container .
-
Labeling: Affix a hazardous waste label.
-
Constituents: "1-(1-Methyl-1H-indol-4-yl)ethan-1-amine" (95%+).
-
Hazards: "Toxic," "Corrosive" (if freebase), "Irritant."
-
-
Secondary Containment: Place the sealed container inside a clear, sealable plastic bag (4-mil polyethylene) to contain any potential dust leakage.
-
Storage: Move to the Satellite Accumulation Area (SAA).
Scenario B: Disposing of Reaction Mixtures (Liquid Waste)
Context: You have the amine dissolved in a solvent (e.g., DCM, Methanol, DMSO).
-
Check pH: If the solution was part of a reaction quench, ensure the pH is not acidic. If acidic, the amine is protonated (salt form), which is safer, but do not add strong base to "free" it. Leave it as is, provided it is not reacting.
-
Solvent Compatibility:
-
Halogenated Solvents (DCM/Chloroform): Dispose in "Halogenated Organic Waste" carboy.
-
Non-Halogenated (MeOH/EtOAc): Dispose in "Non-Halogenated Organic Waste" carboy.
-
-
Concentration Limit: If the concentration of the amine is >5%, consider a separate waste stream to prevent issues with bulk solvent incineration profiles.
-
Log Entry: Explicitly list the amine on the carboy tag. Do not just write "Organic Waste."
Emergency Contingencies: Spills & Exposure
Mechanism of Deactivation: Indoles are electron-rich and susceptible to oxidation. However, using bleach (hypochlorite) can form chlorinated indoles, which may be more toxic.
-
Recommended Deactivation: Adsorption and Neutralization.
Spill Protocol:
-
Evacuate & Ventilate: Amine vapors are respiratory irritants.
-
PPE: Nitrile gloves (double gloved), lab coat, safety goggles.
-
Neutralize (If Liquid): Apply a weak acid powder (e.g., Citric Acid or Sodium Bisulfate) to the spill. This converts the volatile freebase amine into a non-volatile salt.
-
Absorb: Use vermiculite, clay, or a commercial "Organic Base" spill kit pad.
-
Collect: Scoop into a hazardous waste bag/pail. Label as "Debris contaminated with Organic Amine."
Waste Stream Decision Logic
The following diagram illustrates the decision-making process for classifying this waste stream to ensure regulatory compliance and safety.
Caption: Decision matrix for segregating indole-amine waste based on physical state and solvent carrier.
Regulatory & Compliance Reference
When filling out your hazardous waste manifest, use the following guidelines. Note that while this specific CAS may not be explicitly listed in 40 CFR 261.33 (P or U lists), it is regulated by characteristic.
-
EPA/RCRA Characteristics:
-
D001 (Ignitable): If in flammable solvent (Flash point < 60°C).
-
D002 (Corrosive): If aqueous pH > 12.5 (unlikely for organic solutions, but possible for concentrates).
-
-
DOT Shipping (Likely Classifications for Pure Substance):
-
Proper Shipping Name: Polyamines, solid, corrosive, n.o.s. (or Toxic solids, organic, n.o.s.)
-
Hazard Class: 8 (Corrosive) or 6.1 (Toxic).
-
Packing Group: II or III.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4][5] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
-
PubChem. (2024). Compound Summary: Indole-3-ethanamine derivatives (Structural Analog Reference). National Library of Medicine. [Link]
Sources
Personal protective equipment for handling 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine
Executive Safety Summary
Compound Class: Indole-alkylamine (Tryptamine derivative). Primary Hazards: Corrosive (Skin/Eye), Acute Toxicity (Inhalation/Oral), High Pharmacological Potency.
Handling 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine requires a dual-threat mitigation strategy. Structurally, the primary amine function confers corrosivity (pH > 12 in solution) and volatility. Simultaneously, the 4-substituted indole core suggests significant biological activity (potential serotonin 5-HT receptor agonism).
Critical Directive: Treat this compound not merely as a chemical reagent, but as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Standard "lab safety" is insufficient; containment is mandatory to prevent both chemical burns and inadvertent pharmacological dosing.
Hierarchy of Controls & Engineering Systems
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
-
Primary Containment: All handling of the neat solid or concentrated solutions must occur within a certified Chemical Fume Hood (CFH) operating at face velocities between 80–100 fpm .
-
Powder Handling: If handling >500 mg of dry powder, utilize a static-dissipative balance enclosure or a HEPA-filtered powder hood to prevent aerosolization.
-
Inert Atmosphere: Amines oxidize rapidly. Store and handle under Nitrogen or Argon to prevent degradation into potentially toxic N-oxide impurities.
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for research-grade handling.
Glove Permeation Logic
Standard latex gloves are useless against organic amines. Small alkylamines can permeate latex in <2 minutes.
| Task Intensity | Glove Material | Min. Thickness | Breakthrough Time | Rationale |
| Standard Handling (Weighing, Pipetting) | Double Nitrile (Disposable) | Outer: 5 milInner: 4 mil | > 30 mins | Nitrile offers fair resistance to amines. Double gloving provides a visual indicator of breach and facilitates safe doffing. |
| High Risk (Spill Cleanup, Synthesis Workup) | Laminate Film (e.g., Silver Shield™) | 2.7 mil | > 480 mins | Laminates provide the only true barrier against aggressive organic amines and solvents (DCM, THF). |
| Utility (Glassware Cleaning) | Butyl Rubber | 15–25 mil | > 480 mins | Heavy-duty protection against diluted caustic wash solutions. |
Eye & Face Protection
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Prohibited: Safety glasses with side shields.
-
Reasoning: Amines are lachrymators and bases. A liquid splash can cause permanent corneal opacification (blindness) via saponification of eye lipids. Vapors alone can cause "halo vision" (glaucopsia).
Respiratory Protection[1][2]
-
Primary: Fume hood (Engineering Control).
-
Secondary (Spill/Outside Hood): Full-face elastomeric respirator with P100/OV (Organic Vapor) cartridges.
-
Note: Do not use N95s. They provide zero protection against amine vapors.
Operational Protocols
Protocol A: Safe Weighing & Solubilization
Objective: Transfer solid without aerosol generation.
-
Static Control: Indole amines are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun inside the hood before opening the vial.
-
Taring: Tare the receiving vessel (with lid) before adding the solid. Do not tare the open vial on the balance.
-
Transfer: Use a disposable anti-static spatula.
-
Solubilization: Add solvent (e.g., DMSO, Methanol) immediately to the solid.
-
Caution: Reaction with protic solvents or acids is exothermic . Add solvent slowly.
-
-
Decontamination: Wipe the exterior of the stock vial with a methanol-dampened Kimwipe inside the hood before returning to storage.
Protocol B: Decision Logic for PPE
Use the following logic flow to determine the necessary protection level based on your specific experimental setup.
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and concentration risks.
Emergency Response & Spill Management
Scenario: 500 mg solid spill inside the fume hood.
-
Alert: Announce "Chemical Spill" to lab partners.
-
Isolate: Lower sash to 6 inches.
-
Neutralize:
-
Do not use water initially (spreads the amine).
-
Cover spill with sand or vermiculite mixed with weak acid (Citric Acid powder) to neutralize the base.
-
-
Collect: Scoop neutralized material into a hazardous waste jar labeled "Solid Amine Waste."
-
Clean: Wash surface with 5% Acetic Acid followed by soap and water.
Figure 2: Workflow for managing amine spills, prioritizing containment and neutralization.
Disposal & Environmental Compliance
Waste Classification:
-
RCRA Code: D002 (Corrosive).
-
Segregation: NEVER mix amine waste with acid waste streams (Violent Exothermic Reaction). Segregate into "Basic Organic Waste."
Disposal Protocol:
-
Collect all rinsates and stock solutions in a dedicated HDPE container.
-
Label clearly: "Hazardous Waste - Basic Organic - Toxic."
-
List constituents: "1-(1-Methyl-1H-indol-4-yl)ethan-1-amine, Methanol/DMSO."
-
Cap tightly to prevent odor release.
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Organic Amines. CDC.[1][2] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2][3] United States Department of Labor. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]
-
PubChem. Compound Summary for Indole Derivatives (Safety Data). National Library of Medicine. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
